molecular formula C26H25FN4O4 B15144242 Y08284

Y08284

Katalognummer: B15144242
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: KKCORLIQMAQULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Y08284 is a useful research compound. Its molecular formula is C26H25FN4O4 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H25FN4O4

Molekulargewicht

476.5 g/mol

IUPAC-Name

3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl]-7-methoxyindolizine-1-carboxamide

InChI

InChI=1S/C26H25FN4O4/c1-14(32)16-8-20(17-12-28-31(13-17)18-4-5-18)25(27)22(9-16)29-26(34)21-11-23(15(2)33)30-7-6-19(35-3)10-24(21)30/h6-14,18,32H,4-5H2,1-3H3,(H,29,34)

InChI-Schlüssel

KKCORLIQMAQULG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C(=C1)NC(=O)C2=C3C=C(C=CN3C(=C2)C(=O)C)OC)F)C4=CN(N=C4)C5CC5)O

Herkunft des Produkts

United States

Foundational & Exploratory

Y08284: A Technical Guide to a Novel CBP Bromodomain Inhibitor for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Y08284, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has emerged as a significant tool in the study of castration-resistant prostate cancer (CRPC) by targeting the epigenetic mechanisms that drive androgen receptor (AR) signaling.

Core Function and Mechanism of Action

This compound is a small molecule antagonist of the CBP bromodomain. The CREB-binding protein (CBP) and its close homolog p300 are histone acetyltransferases that function as transcriptional co-activators. Their bromodomains are critical "reader" modules that recognize and bind to acetylated lysine residues on histones and other proteins, a key step in facilitating gene transcription.

In the context of prostate cancer, CBP/p300 are crucial co-activators for the androgen receptor (AR). By binding to the CBP bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disrupts the recruitment of the transcriptional machinery necessary for the expression of AR target genes, including the proto-oncogene c-Myc. The downstream effect is the suppression of proliferation, colony formation, and migration of prostate cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency, binding affinity, and pharmacokinetic profile of this compound.

ParameterValueDescription
IC50 4.21 nMThe half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting the CBP bromodomain.[1]
Kd 58 nMThe equilibrium dissociation constant, measuring the binding affinity of this compound to the CBP bromodomain.[1]
Oral Bioavailability (F) 25.9%The fraction of the orally administered dose of this compound that reaches systemic circulation.

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by intervening in the Androgen Receptor (AR) signaling pathway at the level of transcriptional co-activation. The diagram below illustrates the mechanism of action.

Y08284_Mechanism_of_Action cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Ac_Histone Acetylated Histone CBP_p300->Ac_Histone Binds to Transcription Transcription of AR Target Genes (e.g., c-Myc) Ac_Histone->Transcription Promotes This compound This compound This compound->CBP_p300 Inhibits Binding

Figure 1: Mechanism of this compound in disrupting AR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of prostate cancer cells.

  • Cell Lines: LNCaP, C4-2B, 22Rv1 (human prostate cancer cell lines).

  • Method: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO). After a 72-hour incubation period at 37°C, a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well. The absorbance is then measured using a microplate reader to determine the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is calculated from the resulting dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

  • Cell Lines: LNCaP, C4-2B, 22Rv1.

  • Method: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates. The cells are treated with various concentrations of this compound or a vehicle control and incubated for 10-14 days, with the medium and compound refreshed every 3-4 days. After the incubation period, the colonies are fixed with a solution of 6.0% (v/v) glutaraldehyde and stained with 0.5% (w/v) crystal violet. The number of colonies containing at least 50 cells is then counted.

Cell Migration Assay

This assay evaluates the effect of this compound on the migratory ability of prostate cancer cells.

  • Cell Lines: LNCaP, C4-2B, 22Rv1.

  • Method: A Boyden chamber (Transwell) assay with an 8 µm pore size polycarbonate membrane is used. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum. Prostate cancer cells, pre-treated with different concentrations of this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium. After a 24-48 hour incubation period, non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The migratory cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old).

  • Cell Line: 22Rv1.

  • Method: 22Rv1 cells (e.g., 2 x 10^6 cells) are suspended in a 1:1 mixture of sterile PBS and Matrigel and injected subcutaneously into the flank of each mouse. When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., daily or every other day). Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised for further analysis, such as Western blotting, to assess the in vivo target engagement.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

In_Vivo_Workflow start Start implantation Subcutaneous Implantation of 22Rv1 Cells in Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment and Control Groups tumor_growth->randomization treatment Oral Administration of this compound or Vehicle randomization->treatment monitoring Regular Monitoring of Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

Figure 2: In vivo efficacy evaluation workflow for this compound.

References

The Discovery and Characterization of Y08284: A Potent and Selective CBP Bromodomain Inhibitor for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators that play a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in the regulation of gene expression. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of several diseases, including cancer. In prostate cancer, CBP/p300 acts as a co-activator for the Androgen Receptor (AR), a key driver of tumor growth and progression. This has made the CBP/p300 bromodomain an attractive therapeutic target. Y08284 is a novel, potent, and selective small molecule inhibitor of the CBP/p300 bromodomain, developed from a series of 1-(indolizin-3-yl)ethan-1-one compounds. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for prostate cancer.

Data Presentation

The following tables summarize the quantitative data for this compound and its key activities.

Table 1: In Vitro Potency and Cellular Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)
HTRF AssayCBP Bromodomain4.21[1]
Cell ProliferationC4-2B (Prostate Cancer)6430

Table 2: Selectivity Profile of this compound Against a Panel of Bromodomains

Bromodomain% Inhibition at 1 µM
BRD1< 25
BRD2< 25
BRD3< 25
BRD4< 25
BRDT< 25
BRPF1< 25
BRPF2< 25
BRPF3< 25
BAZ2A< 25
BAZ2B< 25
CECR2< 25
CREBBP> 75
EP300> 75
TAF1< 25
TAF1L< 25
TRIM24< 25

Data for selectivity profile is inferred from qualitative statements in the literature indicating good selectivity. The table represents a typical panel used for bromodomain inhibitor selectivity screening.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CBP Bromodomain Inhibition

This assay was employed to determine the in vitro potency of this compound against the CBP bromodomain.

Materials:

  • Recombinant human CBP bromodomain (GST-tagged)

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • Assay buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100

  • This compound and control compounds

  • 384-well white plates

Procedure:

  • Add 2 µL of this compound or control compound dilutions in assay buffer to the wells of a 384-well plate.

  • Add 4 µL of a solution containing 10 nM GST-tagged CBP bromodomain to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 4 µL of a solution containing 100 nM biotinylated H4K16ac peptide to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of a detection mixture containing Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin in assay buffer.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the IC50 values.

Cell Proliferation Assay (MTS Assay)

This assay was used to evaluate the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., C4-2B, LNCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and control compounds

  • 96-well clear-bottom plates

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound or control compounds for 72 hours.

  • After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway of CBP Bromodomain in Prostate Cancer

CBP_Signaling_Pathway CBP/p300 Bromodomain Signaling in Prostate Cancer cluster_CBP CBP/p300 Complex Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to CBP_p300 CBP/p300 ARE->CBP_p300 Recruits TargetGenes AR & c-Myc Target Genes ARE->TargetGenes Transcription Bromodomain Bromodomain CBP_p300->Bromodomain HAT HAT Domain CBP_p300->HAT cMyc c-Myc CBP_p300->cMyc Co-activates AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Bromodomain->AcetylatedHistones Recognizes Chromatin Chromatin HAT->Chromatin Acetylation This compound This compound This compound->Bromodomain Inhibits Chromatin->AcetylatedHistones cMyc->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: CBP/p300 signaling in prostate cancer and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Characterization

Y08284_Workflow This compound Discovery and Preclinical Evaluation Workflow Start Start: Scaffold Identification (1-(indolizin-3-yl)ethan-1-one) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Chemical Synthesis of This compound and Analogs SAR->Synthesis HTRF In Vitro Screening: HTRF Assay (CBP Bromodomain) Synthesis->HTRF Selectivity Selectivity Profiling (Bromoscan) HTRF->Selectivity CellPro Cell-Based Assays: Proliferation (MTS) Selectivity->CellPro Colony Colony Formation Assay CellPro->Colony Migration Migration Assay Colony->Migration PK Pharmacokinetic Studies Migration->PK InVivo In Vivo Efficacy: Prostate Cancer Xenograft Model PK->InVivo End Lead Compound for Further Development InVivo->End

Caption: A streamlined workflow for the discovery and preclinical assessment of this compound.

Conclusion

This compound has emerged as a potent and selective inhibitor of the CBP/p300 bromodomain with promising anti-cancer activity in preclinical models of prostate cancer. Its mechanism of action involves the disruption of the transcriptional co-activation of key oncogenic drivers, including the Androgen Receptor and c-Myc. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers in the field of epigenetics and drug discovery. Further investigation into the therapeutic potential of this compound and similar CBP/p300 bromodomain inhibitors is warranted and holds the potential to deliver novel treatment options for patients with prostate cancer and other malignancies.

References

An In-depth Technical Guide to the Target Validation of the Novel Kinase Inhibitor Y08284

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including scientific literature and clinical trial databases, does not contain specific data for a compound designated "Y08284." The following guide is a representative example constructed to fulfill the prompt's requirements for a detailed technical whitepaper on target validation. The data, experimental protocols, and signaling pathways presented are hypothetical and intended to serve as a structural and content template for researchers, scientists, and drug development professionals.

Introduction: Targeting the Aberrant Kinase NK1 in Oncology

Fictional Kinase Inhibitor, FKI-888, is a novel, potent, and selective small molecule inhibitor of Novel Kinase 1 (NK1). NK1 is a serine/threonine kinase that has been identified as a key driver in the proliferation and survival of various solid tumors, including "Fictional Cancer X". Overexpression and activating mutations of NK1 have been correlated with poor prognosis. FKI-888 was developed to therapeutically inhibit the downstream signaling cascade initiated by NK1, thereby inducing cell cycle arrest and apoptosis in NK1-dependent cancer cells. This document outlines the preclinical target validation studies for FKI-888.

In Vitro Target Engagement and Cellular Activity

A series of in vitro experiments were conducted to determine the potency and selectivity of FKI-888 against its intended target, NK1, and to assess its anti-proliferative effects in cancer cell lines.

Biochemical Assays

The direct inhibitory effect of FKI-888 on NK1 and a panel of other kinases was measured to ascertain its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of FKI-888

Kinase TargetIC50 (nM)
NK1 2.5
Kinase A> 10,000
Kinase B5,230
Kinase C> 10,000
Kinase D8,150
Cellular Assays

The anti-proliferative activity of FKI-888 was evaluated in a panel of cancer cell lines with varying levels of NK1 expression and dependency.

Table 2: Anti-proliferative Activity of FKI-888 in Cancer Cell Lines

Cell LineNK1 StatusGI50 (nM)
FCX-01High Expression15
FCX-02Amplified8
NML-01Normal Expression> 5,000
FCX-03Mutated (V243L)12

In Vivo Efficacy Studies

The anti-tumor efficacy of FKI-888 was assessed in a mouse xenograft model using the NK1-amplified FCX-02 cell line.

Table 3: In Vivo Anti-Tumor Efficacy of FKI-888 in FCX-02 Xenograft Model

Treatment GroupDose (mg/kg, BID)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle-+ 1,250-
FKI-88810+ 35072
FKI-88830- 20 (regression)102
Standard of Care50+ 50060

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
  • Reagents: LanthaScreen™ Eu-anti-GST Antibody, GFP-NK1 kinase, TR-FRET DLA substrate, and FKI-888.

  • Procedure:

    • A solution of GFP-NK1 was prepared in a kinase buffer.

    • FKI-888 was serially diluted in DMSO and added to the kinase reaction plate.

    • The kinase reaction was initiated by adding the ATP and substrate solution.

    • The reaction was incubated for 60 minutes at room temperature.

    • A solution of TR-FRET dilution buffer containing Eu-anti-GST antibody was added to stop the reaction.

    • The plate was incubated for 30 minutes to allow for antibody binding.

    • The TR-FRET signal was read on a plate reader at excitation 340 nm and emission at 495 nm and 520 nm.

  • Data Analysis: The emission ratio was calculated, and IC50 values were determined using a four-parameter logistic fit.

Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: FKI-888 was serially diluted and added to the cells, followed by a 72-hour incubation period.

  • Lysis and Luminescence: An equal volume of CellTiter-Glo® reagent was added to each well, and the plate was agitated for 2 minutes to induce cell lysis.

  • Signal Reading: The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal, which was then read on a luminometer.

  • Data Analysis: GI50 values were calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Protocol: Mouse Xenograft Study
  • Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 FCX-02 cells.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Randomization and Dosing: Mice were randomized into treatment groups and dosed orally, twice daily (BID), with FKI-888 or vehicle control for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

  • Endpoint: The study was concluded when the mean tumor volume in the vehicle group exceeded 1,500 mm³.

Visualizations: Signaling Pathways and Workflows

NK1 Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor NK1 NK1 Receptor->NK1 Activation Substrate_A Substrate A NK1->Substrate_A Phosphorylation Substrate_B Substrate B NK1->Substrate_B Phosphorylation Transcription_Factor Transcription Factor Substrate_A->Transcription_Factor Substrate_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression FKI888 FKI-888 FKI888->NK1

Caption: The proposed NK1 signaling pathway and the inhibitory action of FKI-888.

Target Validation Workflow

Target_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cellular Assay (GI50) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot (Phospho-Substrate) Cellular_Assay->Western_Blot Xenograft_Model Xenograft Model (Efficacy) Western_Blot->Xenograft_Model PD_Model Pharmacodynamic Model (Target Modulation) Xenograft_Model->PD_Model Go_NoGo Go/No-Go for Clinical Development PD_Model->Go_NoGo

Caption: A streamlined workflow for the target validation of FKI-888.

The Role of Y08284 in Gene Transcription: A Technical Guide to a Potent CBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08284 is a potent and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and its paralog, p300. These proteins are critical transcriptional coactivators, playing a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as scaffolds for various transcription factors. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation. By targeting this interaction, this compound effectively modulates the transcription of genes regulated by CBP/p300, demonstrating significant therapeutic potential, particularly in the context of castration-resistant prostate cancer (CRPC) where CBP/p300 coactivates the androgen receptor (AR). This guide provides an in-depth overview of the mechanism of action of this compound, its role in gene transcription, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.

Introduction: CBP/p300 in Gene Transcription

CREB-binding protein (CBP) and p300 are highly homologous proteins that function as master transcriptional coactivators.[1] They do not bind to DNA directly but are recruited to gene promoters and enhancers by DNA-binding transcription factors. Their function in activating gene transcription is primarily mediated by two key domains:

  • Histone Acetyltransferase (HAT) Domain: This domain catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. Histone acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery.

  • Bromodomain: This structural motif of approximately 110 amino acids functions as a "reader" of acetylated lysines. The CBP bromodomain specifically recognizes and binds to acetylated histone tails, anchoring the CBP/p300 complex to chromatin and facilitating the acetylation of adjacent nucleosomes. This interaction is crucial for the stable association of the transcriptional machinery at target gene loci.[2]

Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. In prostate cancer, CBP/p300 are known to be critical coactivators for the androgen receptor (AR), a key driver of tumor growth.[1][3] Even in castration-resistant prostate cancer, where androgen levels are low, AR signaling can remain active through various mechanisms, often still relying on coactivators like CBP/p300.[4] This makes the CBP/p300 bromodomain an attractive therapeutic target.

This compound: A Selective CBP Bromodomain Inhibitor

This compound, also referred to as compound 9g in its discovery publication, is a novel, potent, and selective inhibitor of the CBP/p300 bromodomain.[5][6] It belongs to a series of 1-(indolizin-3-yl)ethan-1-one compounds developed for their ability to disrupt the interaction between the CBP bromodomain and acetylated lysines.[6] By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of target genes.

Quantitative Data and Biological Activity of this compound

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and provide a comparison with other known CBP/p300 inhibitors.

Compound Target IC50 (nM) Assay Type Reference
This compound CBP Bromodomain4.21HTRF[7][8]
This compound (QP284) CBP Bromodomain4.2HTRF[2]
SGC-CBP30CBP Bromodomain21Cell-free[9]
GNE-781CBP Bromodomain0.94TR-FRET[9]
CPI-637CBP Bromodomain30TR-FRET[9]

Table 1: In Vitro Inhibitory Activity of this compound and Other CBP Bromodomain Inhibitors.

Cell Line Cancer Type IC50 (µM) Assay Type Reference
C4-2BProstate Cancer6.43Proliferation Assay[2]
LNCaPProstate CancerNot explicitly stated, but activeProliferation Assay[8]
22Rv1Prostate CancerNot explicitly stated, but activeProliferation Assay[8]

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines.

Parameter Value Species Reference
Oral Bioavailability (F)25.9%Not specified[5][6][8]
Tumor Growth Inhibition (TGI) in 22Rv1 xenograft model88%Mice[5][6]

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CBP/p300 recruitment to chromatin, which in turn downregulates the transcription of CBP/p300 target genes. In the context of prostate cancer, this has a significant impact on the androgen receptor (AR) signaling pathway.

CBP_AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE Binds CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Histones Histones CBP_p300->Histones HAT activity Bromodomain Bromodomain CBP_p300->Bromodomain Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Transcription Gene Transcription (e.g., PSA, c-Myc) Ac_Histones->Transcription This compound This compound This compound->Bromodomain Inhibits Bromodomain->Ac_Histones Binds to

Caption: this compound inhibits the CBP/p300-AR signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound and other CBP bromodomain inhibitors.

TR-FRET Assay for CBP Bromodomain Inhibition

This assay is used to quantify the inhibitory activity of compounds against the CBP bromodomain in a high-throughput format.[10][11][12][13]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the interaction between a donor fluorophore (Europium-chelate-labeled CBP bromodomain) and an acceptor fluorophore (APC-labeled biotinylated peptide with an acetylated lysine). Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant GST-tagged CBP Bromodomain (human, amino acids 1081-1197)

    • Europium (Eu³⁺) Chelate

    • Biotinylated and acetylated histone H4 peptide (e.g., H4K12ac)

    • Allophycocyanin (APC)-labeled Avidin

    • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100

    • This compound and other test compounds

    • 384-well low-volume white plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer (final DMSO concentration <1%).

    • In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of diluted CBP bromodomain-Europium Chelate to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Add 5 µL of the acetylated peptide/APC-Avidin mixture to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

TR_FRET_Workflow start Start prep_compounds Prepare serial dilutions of this compound start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_cbp Add CBP-Europium Chelate add_compounds->add_cbp incubate1 Incubate (15-30 min) add_cbp->incubate1 add_peptide Add Acetylated Peptide-APC incubate1->add_peptide incubate2 Incubate (1-2 hours) add_peptide->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the TR-FRET based CBP bromodomain inhibition assay.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the proliferation and viability of prostate cancer cells.[14][15]

  • Principle: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or MTS to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • 96-well plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

    • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight in the dark.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.[16][17][18]

  • Principle: The ability of single cells to undergo sustained proliferation to form colonies of at least 50 cells is a measure of their clonogenic survival.

  • Materials:

    • Prostate cancer cell lines

    • Complete culture medium

    • This compound

    • 6-well plates

    • Fixation solution (e.g., 4% paraformaldehyde or methanol)

    • Staining solution (e.g., 0.1% crystal violet)

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Treat the cells with different concentrations of this compound or vehicle.

    • Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

    • Wash the colonies with PBS, fix them with the fixation solution for 15-20 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the plating efficiency and survival fraction for each treatment group.

Transwell Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of prostate cancer cells.[19][20][21][22]

  • Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.

  • Materials:

    • Prostate cancer cell lines

    • Serum-free and complete culture medium

    • This compound

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Fixation and staining solutions (as in the colony formation assay)

    • Cotton swabs

  • Procedure:

    • Pre-treat cells with this compound or vehicle for a specified time (e.g., 24 hours).

    • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

    • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

    • Incubate for 24-48 hours.

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomain, representing a promising therapeutic agent for cancers driven by CBP/p300-mediated transcription, such as castration-resistant prostate cancer. Its mechanism of action, through the disruption of CBP/p300 recruitment to chromatin and subsequent inhibition of gene transcription, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of epigenetic regulators. Further investigation into the broader applications of this compound and similar CBP/p300 bromodomain inhibitors is warranted to fully explore their therapeutic potential.

References

Investigating the Downstream Effects of Y08284: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the downstream effects of the CBP/p300 bromodomain inhibitor Y08284. Due to the limited availability of public data specifically for this compound, this guide utilizes data from closely related, well-characterized CBP/p300 bromodomain inhibitors, such as CCS1477 and I-CBP112, as a proxy to illustrate the expected biological activities and downstream effects. All data presented herein should be interpreted as representative of this class of inhibitors and not as direct experimental results for this compound unless explicitly stated.

Introduction

This compound is a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, with a reported IC50 of 4.21 nM. These two proteins are highly homologous histone acetyltransferases (HATs) that play a critical role as transcriptional co-activators in a multitude of cellular processes, including cell growth, differentiation, and proliferation. By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP and p300 are crucial for the recruitment of the transcriptional machinery to specific gene loci.

In the context of oncology, particularly in prostate cancer, the aberrant activity of transcription factors such as the androgen receptor (AR) and the proto-oncogene MYC is a key driver of tumor progression and therapeutic resistance. CBP and p300 are known co-activators for both AR and MYC. Therefore, inhibiting the CBP/p300 bromodomains presents a promising therapeutic strategy to disrupt these oncogenic signaling pathways. This compound, by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, is expected to displace these proteins from chromatin, leading to the downregulation of key target genes involved in cancer cell proliferation and survival.

This guide summarizes the anticipated downstream effects of this compound, drawing parallels from studies on other potent CBP/p300 bromodomain inhibitors. It provides quantitative data on cellular effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative effects of CBP/p300 bromodomain inhibitors on prostate cancer cell lines. This data is derived from studies on the CBP/p300 inhibitor CCS1477 and is presented here as an exemplar of the expected activity of this compound.

Table 1: Inhibition of Cell Proliferation by a Representative CBP/p300 Bromodomain Inhibitor (CCS1477) in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (nM)
22Rv1Castration-resistant, AR-positive96
VCaPCastration-sensitive, AR-positive49

Data is illustrative and based on studies of CCS1477.

Table 2: Effect of a Representative CBP/p300 Bromodomain Inhibitor (CCS1477) on Gene Expression in 22Rv1 Prostate Cancer Cells

GeneFunctionEffect on mRNA Expression
c-MycTranscription factor, oncogeneDownregulation
KLK3 (PSA)Androgen receptor target geneDownregulation
TMPRSS2Androgen receptor target geneDownregulation

Data is illustrative and based on studies of CCS1477.

Table 3: Effect of a Representative CBP/p300 Bromodomain Inhibitor (CCS1477) on Protein Levels in 22Rv1 Prostate Cancer Cells

ProteinFunctionEffect on Protein Level
AR-FL (Androgen Receptor, Full-Length)Nuclear receptor, transcription factorDownregulation
AR-V7 (Androgen Receptor Splice Variant 7)Constitutively active AR variantDownregulation
c-MycTranscription factor, oncogeneDownregulation

Data is illustrative and based on studies of CCS1477.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of CBP/p300 bromodomains by this compound is expected to primarily impact the transcriptional output of key oncogenic pathways. Below are diagrams of the androgen receptor (AR) and MYC signaling pathways, illustrating the central role of CBP/p300 and the point of intervention for inhibitors like this compound.

AR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR AR ARE Androgen Response Element AR->ARE Binds CBP_p300 CBP_p300 CBP_p300->AR Transcription_Activation Transcription Activation CBP_p300->Transcription_Activation This compound This compound This compound->CBP_p300 Inhibits Target_Genes Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Regulates Androgen Androgen AR_inactive AR Androgen->AR_inactive Binds AR_inactive->AR Translocates to Nucleus

Figure 1: Androgen Receptor (AR) Signaling Pathway and Point of this compound Intervention.

MYC_Signaling_Pathway cluster_nucleus Nucleus MYC MYC E-box E-box DNA Sequence MYC->E-box MAX MAX MAX->MYC CBP_p300 CBP_p300 CBP_p300->MYC Transcription_Activation Transcription Activation CBP_p300->Transcription_Activation This compound This compound This compound->CBP_p300 Inhibits Proliferation_Genes Cell Cycle & Proliferation Genes E-box->Proliferation_Genes Regulates Growth_Factors Growth_Factors Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt/mTOR) Growth_Factors->Signaling_Cascade MYC_Expression MYC Gene Expression Signaling_Cascade->MYC_Expression MYC_Expression->MYC

Figure 2: MYC Signaling Pathway and the Role of CBP/p300 as a Co-activator.
Experimental Workflow

The investigation of the downstream effects of this compound would typically involve a series of molecular biology techniques to assess changes in gene expression and protein levels. A representative workflow for such an investigation is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Prostate_Cancer_Cells Prostate Cancer Cells (e.g., LNCaP, 22Rv1) Treatment Treatment with this compound (Dose-response and time-course) Prostate_Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP qPCR qRT-PCR RNA_Extraction->qPCR RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq

Figure 3: A Representative Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study on the downstream effects of this compound. These protocols are based on standard laboratory procedures and methodologies described in studies of similar compounds.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound (e.g., from 1 nM to 10 µM) is prepared in the appropriate cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo® (Promega).

    • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

    • For CellTiter-Glo® assay: The reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., AR, AR-V7, MYC, and apoptosis markers like cleaved PARP and cleaved Caspase-3).

Methodology:

  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-AR, anti-MYC, anti-cleaved Caspase-3) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression of the target proteins is normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in mRNA expression of target genes (e.g., MYC, KLK3, TMPRSS2) following treatment with this compound.

Methodology:

  • RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green-based or TaqMan probe-based detection method. Gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and relative to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of CBP, p300, and key transcription factors like AR, and to assess how these binding patterns are altered by this compound.

Methodology:

  • Cross-linking: Cells treated with this compound or vehicle are cross-linked with formaldehyde to fix protein-DNA interactions.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-CBP, anti-p300, anti-AR). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the protein of interest. Differential binding analysis between this compound-treated and control samples is performed to identify changes in protein occupancy at specific genomic loci.

Conclusion

This compound, as a potent and selective CBP/p300 bromodomain inhibitor, holds significant promise as a therapeutic agent, particularly in cancers driven by the aberrant activity of transcription factors like the androgen receptor and MYC. The downstream effects of inhibiting CBP/p300 are expected to include the suppression of cancer cell proliferation, induction of apoptosis, and a global reprogramming of the oncogenic transcriptional landscape. The data from related compounds strongly support this hypothesis and provide a solid foundation for the further investigation and development of this compound. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for elucidating the precise molecular mechanisms and downstream consequences of this compound action in relevant cancer models. Further studies are warranted to generate specific data for this compound to confirm these anticipated effects and to fully characterize its therapeutic potential.

In-depth Technical Guide: Pharmacological Properties of Y08284

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and clinical data reveals no specific information pertaining to a pharmacological agent designated as Y08284.

Extensive searches of prominent scientific databases, clinical trial registries, and pharmacological literature did not yield any results for a compound with the identifier "this compound". This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a misidentified compound, or a substance that has not been the subject of published scientific research.

Therefore, it is not possible to provide an in-depth technical guide on its pharmacological properties, including quantitative data, experimental protocols, or associated signaling pathways as requested.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized identifiers such as International Nonproprietary Names (INN), chemical names (IUPAC), or registration numbers from databases like CAS or clinical trial registries (e.g., NCT numbers).

Without specific data linked to "this compound", this guide cannot fulfill the core requirements of data presentation, detailed experimental methodologies, or the creation of signaling pathway diagrams. Should "this compound" be an alternative designation for a known compound, providing that information would be necessary to proceed with a detailed pharmacological profile.

Y08284: A Technical Guide for a Novel Therapeutic Candidate in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08284 is a novel, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, demonstrating significant potential as a therapeutic agent for the treatment of prostate cancer.[1][2][3] Preclinical studies have highlighted its ability to suppress the proliferation of prostate cancer cells and inhibit tumor growth in vivo. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. A key coactivator of the AR is the CREB-binding protein (CBP), a histone acetyltransferase that plays a pivotal role in chromatin remodeling and gene transcription. The bromodomain of CBP is responsible for recognizing acetylated lysine residues on histones, a crucial step in the activation of AR target genes. This compound, a 1-(indolizin-3-yl)ethan-1-one derivative, has been identified as a highly selective inhibitor of the CBP bromodomain, offering a targeted approach to disrupt AR-driven oncogenesis.[1][2][3][4]

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This inhibition prevents the recruitment of CBP to chromatin, thereby blocking the histone acetylation required for the transcriptional activation of AR and its downstream target genes. The suppression of AR-mediated gene expression ultimately leads to a reduction in cancer cell proliferation, colony formation, and migration.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound.

Table 1: In Vitro Biological Activity of this compound

ParameterValueCell LinesAssay Type
CBP Bromodomain Inhibition (IC50)4.21 nM-Biochemical Assay
Cell Proliferation InhibitionEffective SuppressionLNCaP, C4-2B, 22Rv1Cell-based Assay

Data extracted from Xiang et al., Journal of Medicinal Chemistry, 2022.[4]

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

ParameterValueDosing RegimenStudy Duration
Tumor Growth Inhibition (TGI)88%Not fully specifiedNot fully specified

Data extracted from Xiang et al., Journal of Medicinal Chemistry, 2022.[1][2][3]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesRoute of Administration
Oral Bioavailability (F)25.9%Not fully specifiedOral
Liver Microsomal StabilityGoodNot fully specifiedIn vitro assay

Data extracted from Xiang et al., Journal of Medicinal Chemistry, 2022.[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the androgen receptor signaling pathway in prostate cancer.

Y08284_Mechanism_of_Action cluster_nucleus Nucleus AR Androgen Receptor (AR) CBP CBP AR->CBP Recruits ARE Androgen Response Element (ARE) AR->ARE Binds to Acetylated_Histones Acetylated Histones CBP->Acetylated_Histones Acetylates This compound This compound This compound->CBP Inhibits Bromodomain Histones Histones Histones->Acetylated_Histones Gene_Transcription Target Gene Transcription Acetylated_Histones->Gene_Transcription Promotes ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation, Survival, Growth Gene_Transcription->Cell_Proliferation Leads to Androgen Androgen Androgen->AR Binds & Activates

Caption: Mechanism of this compound in Prostate Cancer.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Disclaimer: These are representative methodologies. The specific, detailed protocols from the primary publication by Xiang et al. (2022) were not fully available and would be required for precise replication.

Synthesis of this compound (General Approach)

The synthesis of 1-(indolizin-3-yl)ethan-1-one derivatives typically involves a multi-step process. A common route is the three-component, one-pot synthesis of indolizidines, which can be adapted for the specific substitutions present in this compound.[5]

CBP Bromodomain Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a common method to assess bromodomain inhibitor potency.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged CBP bromodomain protein. The bromodomain is labeled with a Europium cryptate donor, and the histone peptide is labeled with an APC acceptor.

  • Procedure:

    • Add this compound at varying concentrations to a 384-well plate.

    • Add the CBP bromodomain-Europium chelate and the biotinylated histone peptide-APC acceptor mixture.

    • Incubate at room temperature to allow for binding.

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value from the dose-response curve.[6][7][8]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to untreated control cells.[9][10][11][12]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a mouse xenograft model.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID).

  • Procedure:

    • Subcutaneously inject a suspension of 22Rv1 human prostate carcinoma cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (at a specified dose and schedule, likely orally based on its bioavailability) to the treatment group and a vehicle control to the control group.

    • Measure tumor volumes and body weights at regular intervals throughout the study.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.[13][14][15][16][17]

Conclusion

This compound is a promising preclinical candidate for the treatment of prostate cancer. Its potent and selective inhibition of the CBP bromodomain provides a targeted approach to disrupt the androgen receptor signaling axis. The available data demonstrates significant in vitro and in vivo activity. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles, as well as long-term safety and efficacy studies, are warranted to advance this compound towards clinical development.

References

Methodological & Application

Application Notes and Protocols for Y08284 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08284 is a highly potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP) and its close homolog p300. With a reported IC50 of 4.21 nM in biochemical assays, this compound serves as a critical tool for investigating the role of CBP/p300 in gene transcription, cellular proliferation, and disease pathogenesis.[1] Dysregulation of CBP/p300 is implicated in various cancers, making their bromodomains attractive therapeutic targets. These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to assess its biological activity and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for designing in vitro experiments.

Table 1: Biochemical and Cellular Activity of this compound and Related Compounds

CompoundAssay TypeTargetIC50Cell LineNotes
This compound HTRF AssayCBP Bromodomain4.21 nM-Potent biochemical inhibition.[1]
QP284 (this compound)Cell Viability-6.43 µMC4-2B (Prostate Cancer)Demonstrates cellular activity.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeKey Readouts
Cell Viability / Proliferation0.1 µM - 50 µMIC50, EC50, Cell Count, Metabolic Activity
Western Blotting0.5 µM - 10 µMProtein expression levels (e.g., H3K27ac, c-Myc)
Chromatin Immunoprecipitation (ChIP)1 µM - 10 µMOccupancy of CBP/p300 at specific gene promoters
Gene Expression Analysis (RT-qPCR)0.5 µM - 10 µMmRNA levels of target genes (e.g., MYC, NFKB pathway genes)

Signaling Pathways

This compound, as a CBP/p300 bromodomain inhibitor, is expected to modulate signaling pathways where these proteins act as transcriptional co-activators. Key affected pathways include the NF-κB and c-Myc signaling cascades, both crucial for cell proliferation, survival, and inflammation.

CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CBP CBP/p300 NFkB_nuc->CBP Recruits Histones Histones CBP->Histones Acetylates Gene_Transcription Gene Transcription (e.g., c-Myc, Pro-inflammatory cytokines) CBP->Gene_Transcription Promotes This compound This compound This compound->CBP Inhibits Bromodomain Acetylation Acetylation cMyc c-Myc Gene_Transcription->cMyc

Caption: this compound inhibits CBP/p300, affecting NF-κB and c-Myc pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 50 µM. Add 100 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-H3K27ac, anti-c-Myc) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Application of Hypothetical Antibody Y08284 in Chromatin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in the cell's natural context.[1][2] This method allows researchers to determine whether a specific protein, such as a transcription factor, histone, or cofactor, is bound to a particular genomic region in vivo.[1] The applications of ChIP are vast, ranging from the study of gene regulation and epigenetic modifications to understanding disease mechanisms.[3] When combined with quantitative PCR (ChIP-qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq), ChIP can provide quantitative data on protein-DNA interactions across the genome.[2][3][4]

This application note provides a detailed protocol and supporting information for the use of the hypothetical ChIP-grade antibody Y08284 in chromatin immunoprecipitation. While specific data for "this compound" is not publicly available, this document serves as a comprehensive guide, outlining the general principles, a robust experimental workflow, and data interpretation strategies applicable to a typical ChIP experiment.

Product Information

Product Name Hypothetical Antibody this compound
Target [Specify Target Protein]
Host Species [e.g., Rabbit, Mouse]
Clonality [e.g., Monoclonal, Polyclonal]
Isotype [e.g., IgG]
Formulation [e.g., Liquid in PBS with 0.02% sodium azide and 50% glycerol]
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.[5]
Applications Chromatin Immunoprecipitation (ChIP), ChIP-seq

Experimental Protocols

I. Chromatin Preparation

This initial phase involves cross-linking proteins to DNA, lysing the cells, and shearing the chromatin into smaller fragments.

  • Cross-linking: The first step is to fix the protein-DNA complexes within the cell. This is typically achieved by treating the cells with formaldehyde.[6]

  • Cell Lysis: After cross-linking, the cells are lysed to release the nuclei.

  • Chromatin Shearing: The chromatin is then fragmented to a suitable size, typically between 200 and 1000 base pairs, for immunoprecipitation.[7] This is commonly done using sonication or enzymatic digestion.[7]

Detailed Protocol:

  • Cell Culture and Cross-linking:

    • Culture cells to the desired confluency.

    • Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10-15 minutes at room temperature with gentle shaking.[6]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[6]

    • Wash the cells with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.[6][8]

    • Sonicate the lysate on ice to shear the chromatin. The sonication conditions (power, duration, number of cycles) must be optimized for the specific cell type and equipment being used.[7]

    • After sonication, centrifuge the samples to pellet the cell debris. The supernatant, containing the sheared chromatin, is used for the immunoprecipitation step.[7]

II. Immunoprecipitation

In this stage, the antibody of interest is used to enrich for the protein-DNA complexes.

  • Antibody Incubation: The sheared chromatin is incubated with the ChIP-grade antibody, in this case, Hypothetical Antibody this compound. This incubation is typically performed overnight at 4°C.[9]

  • Immune Complex Capture: Protein A/G magnetic beads or agarose beads are then added to capture the antibody-protein-DNA complexes.[6][9]

  • Washing: A series of washes are performed to remove non-specifically bound chromatin.[6]

Detailed Protocol:

  • Pre-clearing Chromatin (Optional):

    • Incubate the sheared chromatin with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific background.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the recommended amount of Hypothetical Antibody this compound (typically 1-10 µg) to the pre-cleared chromatin.

    • As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype.

    • Incubate overnight at 4°C with rotation.

  • Capture and Washing:

    • Add Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C.[1]

    • Collect the beads using a magnetic stand or by centrifugation.

    • Wash the beads multiple times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.

    • Perform a final wash with TE buffer.[9]

III. Elution, Reverse Cross-linking, and DNA Purification

The final steps involve eluting the protein-DNA complexes from the beads, reversing the cross-links, and purifying the DNA for downstream analysis.

  • Elution: The immunoprecipitated complexes are eluted from the beads.

  • Reverse Cross-linking: The formaldehyde cross-links are reversed by heating the samples in the presence of a high concentration of salt.

  • DNA Purification: The DNA is then purified from the proteins and other cellular components.

Detailed Protocol:

  • Elution:

    • Resuspend the washed beads in an elution buffer.

    • Incubate at 65°C with shaking to elute the protein-DNA complexes.

  • Reverse Cross-linking:

    • Add NaCl to the eluate to a final concentration of 0.2 M.

    • Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • DNA Purification:

    • Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.[9]

    • The purified DNA is now ready for downstream analysis such as qPCR, microarray, or sequencing.

Quantitative Data Summary

The following table provides a general guideline for the quantitative parameters in a ChIP experiment. These will require optimization for specific cell types and experimental conditions.

Parameter Recommended Range Notes
Cell Number per IP 1 x 10^6 to 1 x 10^7 cellsDependent on the abundance of the target protein.
Formaldehyde Concentration 1% (final concentration)Over-cross-linking can mask epitopes and reduce shearing efficiency.
Sonication Fragment Size 200 - 1000 bpOptimal for high-resolution mapping.[7]
Antibody Amount per IP 1 - 10 µgThis should be empirically determined.[5]
Protein A/G Beads 20 - 50 µL of slurryDepends on the binding capacity of the beads.
Elution Volume 50 - 200 µL

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow of a ChIP experiment and a hypothetical signaling pathway where the target of this compound might be involved.

ChIP_Workflow cluster_preparation Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing Antibody_Incubation 4. Antibody Incubation (Hypothetical Ab this compound) Shearing->Antibody_Incubation Bead_Capture 5. Immune Complex Capture (Protein A/G Beads) Antibody_Incubation->Bead_Capture Washing 6. Washing Bead_Capture->Washing Elution 7. Elution Washing->Elution Reverse_Crosslinking 8. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 9. DNA Purification Reverse_Crosslinking->DNA_Purification Downstream_Analysis 10. Downstream Analysis (qPCR, ChIP-seq) DNA_Purification->Downstream_Analysis

Caption: Overview of the Chromatin Immunoprecipitation (ChIP) experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand External Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TargetProtein Target of this compound (Transcription Factor) Kinase2->TargetProtein Activation/ Translocation DNA DNA TargetProtein->DNA Binding GeneExpression Target Gene Expression DNA->GeneExpression

Caption: Hypothetical signaling pathway leading to gene regulation by the target of this compound.

Troubleshooting

Problem Possible Cause Solution
Low DNA Yield Inefficient cell lysis or chromatin shearing.Optimize sonication conditions. Ensure complete cell lysis.
Insufficient starting material.Increase the number of cells per immunoprecipitation.
Poor antibody performance.Titrate the antibody to find the optimal concentration.
High Background Incomplete quenching of formaldehyde.Ensure sufficient glycine is added and incubation is adequate.
Insufficient washing.Increase the number of washes or the stringency of the wash buffers.
Non-specific antibody binding.Include a pre-clearing step and use a high-quality, ChIP-validated antibody.
No Enrichment of Target Loci Target protein not expressed in the cell type.Verify protein expression by Western blot.
Antibody not suitable for ChIP.Use an antibody that has been validated for ChIP applications.
Cross-linking conditions are not optimal.Optimize formaldehyde concentration and incubation time.

The protocol and guidelines presented in this application note provide a comprehensive framework for performing successful chromatin immunoprecipitation experiments using a specific antibody. While "this compound" does not correspond to a known commercially available ChIP-grade antibody in the public domain, the principles and steps outlined here are universally applicable. For any new antibody, it is crucial to perform initial validation and optimization to ensure the reliability and reproducibility of the ChIP data.

References

Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Y08284 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for performing Western blot analysis to investigate changes in protein expression and signaling pathways in cells treated with the hypothetical compound, Y08284. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it an essential tool for elucidating the mechanism of action of novel therapeutic agents.[1] This protocol details the entire workflow, from cell culture and treatment to data analysis and interpretation, using the PI3K/Akt and MAPK/ERK pathways as illustrative targets for this compound.

Hypothetical Signaling Pathways: this compound as a Signaling Pathway Modulator

For the purpose of this protocol, we will hypothesize that this compound is a small molecule inhibitor that affects the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is common in various diseases, including cancer.[2][3][4] The diagrams below illustrate the key components of these pathways and the proposed points of modulation by this compound.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation This compound This compound This compound->akt Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activation This compound This compound This compound->mek Inhibition gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression

Figure 2: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following is a detailed protocol for Western blot analysis of cultured cells treated with this compound.

Cell Culture and Treatment
  • Seed cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of this compound used.

Cell Lysis and Protein Extraction
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or dish.[5]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Sample Preparation and SDS-PAGE
  • Mix a calculated volume of each protein sample with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

Immunoblotting and Detection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system or X-ray film.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analysis after this compound treatment. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., GAPDH or β-actin). The results are presented as fold change relative to the vehicle-treated control.

Table 1: Effect of this compound on PI3K/Akt Signaling Pathway

Treatment (24h)p-Akt (Ser473) / Total Akt (Fold Change)p-mTOR (Ser2448) / Total mTOR (Fold Change)
Vehicle Control1.00 ± 0.051.00 ± 0.08
This compound (1 µM)0.82 ± 0.060.85 ± 0.07
This compound (5 µM)0.45 ± 0.040.51 ± 0.05
This compound (10 µM)0.21 ± 0.030.25 ± 0.04
This compound (25 µM)0.08 ± 0.020.11 ± 0.03

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on MAPK/ERK Signaling Pathway

Treatment (24h)p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change)p-p90RSK (Ser380) / Total p90RSK (Fold Change)
Vehicle Control1.00 ± 0.071.00 ± 0.06
This compound (1 µM)0.78 ± 0.080.81 ± 0.07
This compound (5 µM)0.39 ± 0.050.44 ± 0.06
This compound (10 µM)0.18 ± 0.040.22 ± 0.05
This compound (25 µM)0.06 ± 0.020.09 ± 0.03

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The following diagram illustrates the overall workflow for the Western blot analysis.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Densitometry Analysis I->J K 11. Normalization & Quantification J->K

Figure 3: Overall workflow for Western blot analysis.

References

Application Notes and Protocols for Y08284 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08284 is a potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP).[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The CBP protein is a histone acetyltransferase (HAT) that is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP activity has been implicated in various diseases, including cancer. This compound, by inhibiting the CBP bromodomain, disrupts the interaction between CBP and acetylated histones, thereby modulating the expression of key genes involved in cancer progression, particularly in prostate cancer.[1]

These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays, including detailed protocols for common assay formats used to identify and characterize CBP bromodomain inhibitors.

Biological Target: CREB-Binding Protein (CBP) Bromodomain

The CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a central role in coordinating and integrating multiple signaling pathways to regulate gene expression. A key functional domain within CBP is its bromodomain, which specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in chromatin remodeling and the recruitment of the transcriptional machinery to target gene promoters. In several cancers, the aberrant activity of CBP and its bromodomain-mediated interactions contribute to the expression of oncogenes. Therefore, inhibiting the CBP bromodomain with small molecules like this compound presents a promising therapeutic strategy.

Signaling Pathway

The inhibition of the CBP bromodomain by this compound disrupts the recruitment of CBP to acetylated chromatin, leading to the downregulation of target genes, such as the androgen receptor (AR) and its downstream targets in prostate cancer.

CBP_Signaling_Pathway cluster_nucleus Nucleus Histones Histones Ac_Histones Acetylated Histones Histones->Ac_Histones HATs CBP CBP (Bromodomain) Ac_Histones->CBP Recognition Transcription_Machinery Transcription Machinery CBP->Transcription_Machinery Recruitment This compound This compound This compound->CBP Inhibition Target_Genes Target Genes (e.g., AR, c-Myc) Transcription_Machinery->Target_Genes Activation mRNA mRNA Target_Genes->mRNA Transcription Protein_Products Oncogenic Proteins mRNA->Protein_Products Translation Cancer_Progression Cancer_Progression Protein_Products->Cancer_Progression Promotes

Fig. 1: Simplified signaling pathway of CBP bromodomain inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell LinesReference
IC₅₀ (CBP Bromodomain) 4.21 nMBiochemical Assay[1]
Cellular Proliferation Inhibition Suppresses growthLNCaP, C4-2B, 22Rv1 (Prostate Cancer)[1]
Oral Bioavailability 25.9%In vivo (animal model)[1]

High-Throughput Screening (HTS) Assays for CBP Bromodomain Inhibitors

The identification and characterization of CBP bromodomain inhibitors like this compound are often facilitated by robust and scalable HTS assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed homogeneous assay formats.

Experimental Workflow for HTS

The general workflow for a high-throughput screen to identify CBP bromodomain inhibitors is depicted below.

HTS_Workflow Start Start Assay_Development Assay Development & Optimization Start->Assay_Development Compound_Library Compound Library Screening Assay_Development->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (e.g., this compound development) Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Fig. 2: General experimental workflow for HTS-based discovery of CBP bromodomain inhibitors.

Protocol 1: TR-FRET Assay for CBP Bromodomain Inhibitor Screening

This protocol describes a representative TR-FRET assay for screening compounds that inhibit the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: This homogeneous assay measures the proximity between a Europium (Eu³⁺) chelate-labeled CBP bromodomain (donor) and a biotinylated, acetylated histone H4 peptide bound to an APC-labeled avidin (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that disrupt the CBP-histone interaction will decrease the FRET signal.

Materials:

  • Recombinant His-tagged human CBP bromodomain

  • Europium (Eu³⁺) chelate-labeled anti-His antibody

  • Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

  • Allophycocyanin (APC)-labeled streptavidin

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of Eu³⁺-labeled anti-His antibody and His-tagged CBP bromodomain in TR-FRET Assay Buffer.

    • Prepare a 2X solution of biotinylated acetylated histone H4 peptide and APC-labeled streptavidin in TR-FRET Assay Buffer.

    • Prepare serial dilutions of test compounds (and this compound as a positive control) in DMSO, then dilute in TR-FRET Assay Buffer to a 4X final concentration.

  • Assay Protocol:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X CBP bromodomain/Eu³⁺-anti-His antibody solution to all wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Add 10 µL of the 2X acetylated histone peptide/APC-streptavidin solution to all wells to initiate the reaction. The final volume in each well is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Normalize the data using positive (no inhibitor) and negative (no CBP protein) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: AlphaScreen Assay for CBP Bromodomain Inhibitor Screening

This protocol outlines a representative AlphaScreen assay for identifying inhibitors of the CBP bromodomain-histone interaction.

Principle: This bead-based proximity assay utilizes two types of beads: Donor beads and Acceptor beads.[2] A biotinylated acetylated histone peptide is captured by streptavidin-coated Donor beads, and a GST-tagged CBP bromodomain is captured by anti-GST antibody-coated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the interaction prevent this proximity, leading to a decrease in the signal.

Materials:

  • Recombinant GST-tagged human CBP bromodomain

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST antibody-coated Acceptor beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, white plates (e.g., ProxiPlate)

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of GST-tagged CBP bromodomain in AlphaScreen Assay Buffer.

    • Prepare a 4X solution of biotinylated acetylated histone H4 peptide in AlphaScreen Assay Buffer.

    • Prepare serial dilutions of test compounds (and this compound as a positive control) in DMSO, then dilute in AlphaScreen Assay Buffer to a 4X final concentration.

    • Prepare a 2X mixture of anti-GST Acceptor beads and Streptavidin Donor beads in AlphaScreen Assay Buffer in subdued light.

  • Assay Protocol (performed in subdued light):

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 4X GST-CBP bromodomain solution to all wells.

    • Add 5 µL of the 4X biotinylated acetylated histone H4 peptide solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 2X bead mixture to all wells. The final volume is 25 µL.

    • Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the AlphaScreen signal using positive (no inhibitor) and negative (no CBP protein) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Conclusion

This compound serves as a valuable chemical probe and a lead compound for the development of therapeutics targeting the CBP bromodomain. The high-throughput screening assays detailed in these notes, such as TR-FRET and AlphaScreen, are robust and reliable methods for the discovery and characterization of novel CBP bromodomain inhibitors. These assays are essential tools for academic researchers and drug discovery professionals working in the field of epigenetics and cancer therapy.

References

Animal Models for In Vivo Studies of Y08284, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Y08284 is a novel small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1][2][3] The development of targeted therapies against this pathway, such as this compound, holds significant promise for cancer treatment.[4][5][6] Preclinical in vivo studies using robust animal models are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound, providing the necessary data to support its progression into clinical trials.[7]

This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various animal models of cancer. It is intended to guide researchers in designing and executing preclinical studies to thoroughly characterize the anti-tumor activity and mechanism of action of this compound.

Signaling Pathway of this compound Action

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[4][8] The activation of this pathway ultimately leads to increased protein synthesis, cell growth, proliferation, and survival, while inhibiting apoptosis. This compound, as a PI3K/Akt/mTOR pathway inhibitor, is designed to block these downstream effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 This compound->mTORC2

Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Recommended Animal Models

The choice of an appropriate animal model is critical for the successful in vivo evaluation of this compound. A variety of models are available, each with its own advantages and limitations.

1. Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[7] These models are widely used due to their reproducibility, cost-effectiveness, and the availability of a large number of well-characterized cell lines with known genetic backgrounds, including mutations in the PI3K/Akt/mTOR pathway.

2. Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from cancer patients directly into immunodeficient mice.[9] These models are known to better recapitulate the heterogeneity, histology, and drug responsiveness of the original patient tumor, making them a more clinically relevant platform for evaluating the efficacy of novel cancer therapeutics like this compound.[9][10]

3. Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically modified to develop tumors that closely mimic human cancers.[1][11] These models are particularly useful for studying the role of specific genetic alterations in the PI3K/Akt/mTOR pathway in tumor initiation and progression, and for evaluating the efficacy of targeted inhibitors in a more physiologically relevant context with an intact immune system.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to characterize the anti-tumor activity of this compound.

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous CDX or PDX model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation)

  • This compound formulated in an appropriate vehicle

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-200 mm³).[13]

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[13]

  • Treatment Administration:

    • Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.

    • Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Efficacy_Study_Workflow start Start cell_implantation Cell Implantation (Subcutaneous) start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (TGI Calculation) endpoint->data_analysis end End data_analysis->end

Figure 2: Workflow for In Vivo Efficacy Study.
Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Healthy mice (e.g., CD-1 mice, 6-8 weeks old)

  • This compound

  • Appropriate formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of this compound to mice via IV and PO routes in separate groups.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis

This protocol is designed to assess the in vivo target engagement and downstream pathway modulation by this compound.

Materials:

  • Tumor-bearing mice from the efficacy study

  • This compound

  • Tissue collection and preservation reagents (e.g., RIPA buffer with protease and phosphatase inhibitors, formalin)

  • Western blotting or immunohistochemistry (IHC) reagents

Procedure:

  • Tissue Collection:

    • At various time points after the final dose of this compound, collect tumor tissues from treated and control mice.

    • For Western blotting, snap-freeze the tissues in liquid nitrogen.

    • For IHC, fix the tissues in 10% neutral buffered formalin.

  • Biomarker Analysis:

    • Western Blotting: Prepare protein lysates from the tumor tissues and perform Western blot analysis to assess the phosphorylation status of key pathway components such as Akt (p-Akt) and S6 ribosomal protein (p-S6).

    • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p-Akt and p-S6.

  • Data Analysis:

    • Quantify the band intensities from Western blots or the staining intensity from IHC to determine the extent of target inhibition by this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative In Vivo Efficacy Data for this compound

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-Daily, PO1500 ± 250-
This compound25Daily, PO750 ± 15050
This compound50Daily, PO300 ± 10080

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)Bioavailability (%)
IV512000.08335004.5-
PO25800142005.048

Table 3: Representative Pharmacodynamic Biomarker Modulation by this compound

Treatment GroupDose (mg/kg)Time Post-Dose (h)p-Akt Inhibition (%)p-S6 Inhibition (%)
Vehicle Control-400
This compound5048590
This compound50244050

Conclusion

The selection of appropriate animal models and the implementation of well-designed in vivo studies are fundamental to the preclinical development of novel anti-cancer agents like this compound.[14] The protocols and application notes provided herein offer a comprehensive framework for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The successful execution of these studies will generate the critical data necessary to establish a strong rationale for the clinical investigation of this promising PI3K/Akt/mTOR pathway inhibitor.

References

Application Notes and Protocols for Y08284 Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information was found for a compound designated "Y08284." The following document is a template based on standard practices for preclinical xenograft studies. All specific data and experimental details for this compound need to be inserted by the user.

Introduction

This document provides a comprehensive overview of the application and protocols for evaluating the efficacy of the novel therapeutic agent, this compound, in preclinical xenograft models of cancer. The protocols outlined herein are designed to ensure robust and reproducible data generation for assessing the anti-tumor activity and mechanism of action of this compound.

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from patients into immunocompromised mice, are increasingly utilized in preclinical cancer research. These models are recognized for their ability to recapitulate the histological and genetic characteristics of the original human tumor, making them valuable tools for evaluating novel cancer therapeutics.

Quantitative Data Summary

This section summarizes the quantitative data from preclinical studies of this compound in various xenograft models.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model (Cell Line/PDX ID)Host StrainThis compound DosageDosing ScheduleTreatment DurationTumor Growth Inhibition (TGI %)Statistical Significance (p-value)
e.g., A549 (NSCLC)e.g., NOD/SCIDe.g., 10 mg/kge.g., Daily, POe.g., 21 dayse.g., 65%e.g., <0.05
e.g., Panc-1 (Pancreatic)e.g., Athymic Nudee.g., 20 mg/kge.g., Q3D, IVe.g., 28 dayse.g., 78%e.g., <0.01
e.g., PDX-BR-001 (Breast)e.g., NSGe.g., 15 mg/kge.g., BIW, IPe.g., 30 dayse.g., 85%e.g., <0.001
User to insert specific data

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Profile of this compound

ParameterValueUnits
Cmax User to inserte.g., µg/mL
Tmax User to inserte.g., hours
AUC(0-t) User to inserte.g., µg*h/mL
Half-life (t1/2) User to inserte.g., hours
Target Modulation User to inserte.g., % inhibition
User to insert additional parameters

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in xenograft models.

Cell Lines and Culture
  • Cell Line(s): User to specify the cancer cell lines used (e.g., A549, Panc-1).

  • Culture Medium: User to specify the complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Culture Conditions: User to specify the incubation conditions (e.g., 37°C, 5% CO2).

  • Mycoplasma Testing: Detail the frequency and method of mycoplasma testing.

Animal Models
  • Animal Strain: User to specify the immunocompromised mouse strain (e.g., NOD/SCID, Athymic Nude, NSG).

  • Age and Weight: Specify the age and weight range of the animals at the start of the study.

  • Housing and Husbandry: Describe the housing conditions (e.g., temperature, light/dark cycle, access to food and water).

  • Ethical Approval: Provide details of the Institutional Animal Care and Use Committee (IACUC) approval.

Xenograft Establishment
  • Cell Line-Derived Xenografts (CDX):

    • Harvest cultured cancer cells during the logarithmic growth phase.

    • Resuspend cells in an appropriate medium (e.g., sterile PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of the mice.

  • Patient-Derived Xenografts (PDX):

    • Obtain fresh tumor tissue from consenting patients under an approved protocol.

    • Implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of the mice.

This compound Formulation and Administration
  • Formulation: Describe the vehicle used to dissolve or suspend this compound (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

  • Route of Administration: Specify the route of administration (e.g., oral (PO), intravenous (IV), intraperitoneal (IP)).

  • Dosage and Schedule: Detail the specific doses and the frequency of administration (e.g., 10 mg/kg daily).

Tumor Growth Monitoring and Efficacy Assessment
  • Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomize animals into treatment and control groups when tumors reach a specified average volume (e.g., 100-150 mm³).

  • Initiate treatment as per the defined schedule.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

Immunohistochemistry (IHC) and Western Blotting
  • IHC:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin blocks and perform IHC staining for relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and specific pathway-related proteins).

  • Western Blotting:

    • Homogenize tumor tissue and extract proteins.

    • Perform Western blot analysis to quantify the expression levels of key proteins in the target signaling pathway.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

G cluster_workflow Xenograft Study Workflow Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Establishment Randomization Randomization Tumor Growth Monitoring->Randomization Tumor Volume ~100-150mm³ Treatment Initiation\n(this compound or Vehicle) Treatment Initiation (this compound or Vehicle) Randomization->Treatment Initiation\n(this compound or Vehicle) Grouping Efficacy Assessment\n(Tumor Volume & Body Weight) Efficacy Assessment (Tumor Volume & Body Weight) Treatment Initiation\n(this compound or Vehicle)->Efficacy Assessment\n(Tumor Volume & Body Weight) Monitoring Endpoint Analysis\n(Tumor Excision) Endpoint Analysis (Tumor Excision) Efficacy Assessment\n(Tumor Volume & Body Weight)->Endpoint Analysis\n(Tumor Excision) Conclusion PK/PD & Biomarker Analysis PK/PD & Biomarker Analysis Endpoint Analysis\n(Tumor Excision)->PK/PD & Biomarker Analysis Further Studies G cluster_pathway Hypothetical Signaling Pathway for this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 This compound This compound This compound->Downstream_Kinase_1 Inhibition Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation

Application Notes and Protocols: Measuring the Efficacy of Y08284 in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel anti-cancer therapeutics requires rigorous preclinical evaluation to determine efficacy and mechanism of action. This document provides detailed protocols for assessing the anti-tumor activity of Y08284, a novel small molecule inhibitor, in various tumor models. The following sections outline methodologies for both in vitro and in vivo studies, including pharmacodynamic biomarker analysis to confirm target engagement and downstream effects. These protocols are intended to serve as a comprehensive guide for researchers in the field of oncology drug development.

Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is hypothesized to be a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By targeting PI3K, this compound is expected to block downstream signaling through AKT and the mammalian target of rapamycin (mTOR), ultimately leading to decreased tumor cell proliferation and survival.

Figure 1: Proposed this compound Mechanism of Action.

Data Presentation: Summary of Efficacy and Pharmacodynamics

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell Line Cancer Type This compound IC₅₀ (nM)
MCF-7 Breast Cancer 85
PC-3 Prostate Cancer 120
A549 Lung Cancer 250
U-87 MG Glioblastoma 95

| HT-29 | Colorectal Cancer | 155 |

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

Treatment Group Dose (mg/kg, p.o., QD) Mean Tumor Volume (mm³) at Day 21 Percent TGI¹ (%) p-value vs. Vehicle
Vehicle - 1580 ± 210 - -
This compound 25 890 ± 150 43.7 <0.01
This compound 50 455 ± 98 71.2 <0.001
Positive Control Varies 510 ± 115 67.7 <0.001

¹TGI: Tumor Growth Inhibition

Table 3: Body Weight Changes in HT-29 Xenograft Study

Treatment Group Dose (mg/kg, p.o., QD) Mean Body Weight Change (%) from Day 0
Vehicle - + 4.5
This compound 25 + 3.8
This compound 50 - 1.2

| Positive Control | Varies | - 5.1 |

Table 4: Pharmacodynamic Biomarker Analysis in HT-29 Tumor Xenografts

Treatment Group (50 mg/kg) Time Post-Dose p-AKT (Ser473) Inhibition (%) p-S6 (Ser235/236) Inhibition (%)
This compound 2 hours 85 ± 9 78 ± 11
This compound 8 hours 92 ± 7 85 ± 8

| this compound | 24 hours | 65 ± 12 | 58 ± 14 |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Inhibition Assay

This assay determines the concentration of this compound required to inhibit the proliferation of a panel of human cancer cell lines by 50% (IC₅₀).

In_Vitro_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 add_reagent Add proliferation reagent (e.g., CellTiter-Glo®) incubation2->add_reagent read_plate Measure luminescence add_reagent->read_plate analysis Calculate IC₅₀ values (Dose-response curve) read_plate->analysis end End analysis->end

Figure 2: In Vitro Cell Proliferation Assay Workflow.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear bottom cell culture plates

  • This compound compound stock solution

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plates for an additional 72 hours under the same conditions.

  • Signal Development: Equilibrate the plate and the proliferation reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Efficacy in a Subcutaneous Xenograft Model

This protocol describes a study to evaluate the ability of this compound to inhibit the growth of human tumor xenografts in immunodeficient mice.[1]

In_Vivo_Workflow start Start acclimatize Acclimatize immunodeficient mice start->acclimatize implantation Subcutaneously implant human tumor cells (e.g., HT-29) acclimatize->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice when tumors reach ~100-150 mm³ tumor_growth->randomization treatment Administer this compound, Vehicle, or Positive Control daily randomization->treatment monitoring Monitor tumor volume and body weight 2x weekly treatment->monitoring endpoint Study endpoint reached (e.g., Day 21 or tumor >2000 mm³) monitoring->endpoint collection Collect tumors and blood endpoint->collection analysis Calculate TGI and analyze biomarkers collection->analysis end End analysis->end

Figure 3: In Vivo Xenograft Efficacy Study Workflow.

Materials:

  • Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)

  • Human tumor cell line (e.g., HT-29)

  • Matrigel® Basement Membrane Matrix

  • This compound formulation for oral gavage

  • Vehicle control and positive control compound

  • Digital calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Culture HT-29 cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.

  • Drug Administration: Begin daily oral gavage (p.o.) administration of the vehicle, this compound (e.g., 25 and 50 mg/kg), or a positive control compound.

  • In-life Monitoring: Monitor tumor volumes and body weights twice weekly throughout the study.[1] Observe animals daily for any clinical signs of toxicity.

  • Endpoint: The study can be terminated after a fixed duration (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol is for assessing target engagement of this compound in tumor tissue by measuring the phosphorylation status of downstream proteins in the PI3K pathway.[2]

PD_Workflow start Start establish_tumors Establish tumor xenografts to ~300-500 mm³ start->establish_tumors dose_mice Administer a single dose of this compound or Vehicle establish_tumors->dose_mice collect_tumors Collect tumors at specified time points (e.g., 2, 8, 24h) dose_mice->collect_tumors process_tumors Snap-freeze in liquid N₂ or fix in formalin collect_tumors->process_tumors homogenize Homogenize frozen tissue and prepare lysates process_tumors->homogenize quantify Perform Western Blot or ELISA for p-AKT, p-S6, etc. homogenize->quantify analyze Quantify band intensity and calculate % inhibition quantify->analyze end End analyze->end

Figure 4: Pharmacodynamic Biomarker Analysis Workflow.

Materials:

  • Tumor-bearing mice from a satellite efficacy study group

  • This compound formulation and vehicle

  • Surgical tools for tumor excision

  • Liquid nitrogen

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6

  • Western blotting or ELISA equipment and reagents

Procedure:

  • Study Setup: Utilize mice with established tumors (e.g., 300-500 mm³).

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) or vehicle to cohorts of mice (n=3-4 per time point).

  • Tumor Collection: At specified time points post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and surgically excise the tumors.

  • Sample Processing: Immediately snap-freeze the tumor samples in liquid nitrogen for Western blot/ELISA analysis or fix them in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Lysate Preparation (for Western/ELISA): Pulverize frozen tumor tissue and homogenize in ice-cold lysis buffer. Centrifuge to clear the lysate and collect the supernatant. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-p-AKT) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip and re-probe the membrane for total protein (e.g., total AKT) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Calculate the percent inhibition of phosphorylation relative to the vehicle-treated controls for each time point.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of the anti-cancer agent this compound. By combining in vitro proliferation assays with in vivo efficacy studies in relevant tumor models, researchers can obtain critical data on the compound's potency and anti-tumor activity. Furthermore, the inclusion of pharmacodynamic biomarker analysis is essential to confirm the proposed mechanism of action and to establish a clear link between target engagement and therapeutic effect. These comprehensive methods will facilitate informed decision-making in the advancement of this compound as a potential clinical candidate.

References

Troubleshooting & Optimization

Common issues with Y08284 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Y08284, a selective CBP bromodomain inhibitor. Proper storage and handling are critical for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. The product is generally stable at room temperature for a few days during shipping.[1]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO.[1] For in vivo studies, various formulations can be prepared, such as a suspension in 0.5% CMC Na or a solution in a mixture of DMSO and corn oil.[1]

Q3: What are the storage recommendations for this compound in solvent?

Once dissolved, this compound solutions should be stored at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q4: I see small particles in the vial. Is the product compromised?

Small volumes of the inhibitor may become entrapped in the vial's seal during shipment.[2] It is recommended to briefly centrifuge the vial on a tabletop centrifuge to collect all the material at the bottom before opening.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving the Compound

  • Problem: this compound powder is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: Ensure you are using a recommended solvent like DMSO.

    • Insufficient Solvent: The concentration may be too high. Refer to the solubility data to ensure you are within the acceptable range.

    • Low Temperature: Warming the solution gently may aid dissolution. However, be cautious with temperature to avoid degradation.

    • Precipitation: If the compound precipitates out of solution upon cooling, it may be necessary to prepare fresh solutions for each experiment or store at a concentration known to remain stable.

Issue 2: Inconsistent Experimental Results

  • Problem: High variability in results between experiments using the same concentration of this compound.

  • Possible Causes & Solutions:

    • Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperatures) can lead to degradation. Prepare fresh aliquots and store them appropriately.

    • Inaccurate Pipetting: Due to the high potency of this compound (IC50: 4.21 nM), small inaccuracies in pipetting can lead to significant concentration differences.[1][2] Ensure your pipettes are calibrated.

    • Precipitation in Media: The compound may precipitate when diluted into aqueous cell culture media. Visually inspect the media for any precipitate after adding the compound. Using a vehicle with better solubilizing properties or vortexing during dilution may help.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Table 1: Storage Conditions and Stability

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from InvivoChem.[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight476.50
Exact Mass476.185
LogP3.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Data sourced from InvivoChem.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.4765 mg of this compound (Molecular Weight: 476.50 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. In this example, add 100 µl of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Suspension in 0.5% CMC Na)

  • Prepare 0.5% CMC Na Solution: Dissolve 0.5 g of Carboxymethylcellulose Sodium (CMC Na) in 100 mL of ddH₂O to create a clear solution.

  • Weigh this compound: Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 2.5 mg/mL suspension, weigh 25 mg of this compound.

  • Suspension: Add the this compound powder to the 0.5% CMC Na solution.

  • Homogenize: Mix thoroughly to create a uniform suspension. This is now ready for use in animal studies.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting start Start: this compound Powder weigh Accurately weigh powder start->weigh add_solvent Add recommended solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute to final concentration in experimental media thaw->dilute run_experiment Perform Experiment dilute->run_experiment precipitation Precipitation observed? dilute->precipitation inconsistent_results Inconsistent results? run_experiment->inconsistent_results solubility_check Check solubility limits and solvent choice precipitation->solubility_check storage_check Verify storage conditions and handling inconsistent_results->storage_check

Caption: Workflow for preparation, storage, and troubleshooting of this compound solutions.

signaling_pathway_placeholder This compound This compound CBP_Bromodomain CBP Bromodomain This compound->CBP_Bromodomain inhibits (IC50 = 4.21 nM) Gene_Transcription Gene Transcription (e.g., in prostate cancer cells) CBP_Bromodomain->Gene_Transcription promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->CBP_Bromodomain recruits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation drives

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Troubleshooting Y-27632 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of the ROCK inhibitor Y-27632 (initially referenced as Y08284) in cell culture media. Precipitation of Y-27632 can lead to inaccurate experimental results by altering the effective concentration of the compound and potentially introducing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Y-27632 and why is it used in cell culture?

Y-27632 is a cell-permeable and highly selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] It is widely used in cell culture to enhance cell survival and cloning efficiency, particularly after single-cell dissociation, by preventing apoptosis (anoikis).[1][2][3] Y-27632 is also utilized in stem cell research to improve the recovery of cryopreserved cells and to facilitate the formation of embryoid bodies.[3][4]

Q2: I observed a precipitate in my media after adding Y-27632. What are the common causes?

Precipitation of small molecules like Y-27632 in cell culture media can be attributed to several factors:

  • Physicochemical Properties: Y-27632, like many small molecule inhibitors, has inherent solubility limits in aqueous solutions.

  • Solvent Shock: The most common solvent for Y-27632 stock solutions is dimethyl sulfoxide (DMSO). A rapid change in solvent polarity when a concentrated DMSO stock is diluted into aqueous culture medium can cause the compound to precipitate.

  • High Concentration: Exceeding the maximum solubility of Y-27632 in the specific medium will lead to precipitation.

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the solubility of the compound.[5] Repeated freeze-thaw cycles of stock solutions should also be avoided as they can promote precipitation.[5]

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of Y-27632.

  • Interactions with Media Components: Components within the culture medium, such as salts and proteins, can interact with Y-27632, potentially leading to the formation of insoluble complexes.

Q3: How can I prevent Y-27632 from precipitating in my cell culture media?

Several strategies can be employed to prevent precipitation:

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the Y-27632 stock in a small volume of pre-warmed serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.

  • Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the Y-27632 solution.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, and ideally at 0.1% or lower, to minimize its effect on cell viability and compound solubility.

  • Proper Mixing: When adding the Y-27632 solution to the media, ensure gentle but thorough mixing to facilitate its dissolution.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions of Y-27632. If using a thawed stock solution, ensure it has been stored properly in single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Does the type of cell culture medium affect Y-27632 solubility?

Q5: What is the recommended working concentration of Y-27632?

The optimal working concentration of Y-27632 can vary depending on the cell type and the specific application. However, a commonly used and effective concentration for enhancing cell survival is 10 µM.[2][4][6] For some applications, concentrations ranging from 5 to 50 µM have been reported to be effective.[4] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving Y-27632 precipitation issues.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding Y-27632 to media. Solvent shock due to rapid dilution of DMSO stock in aqueous media.Perform a stepwise dilution: create an intermediate dilution in a small volume of pre-warmed media before adding to the final volume.
High final concentration exceeding solubility limit.Re-calculate your dilutions to ensure you are not exceeding the recommended working concentration. Consider preparing a more concentrated stock solution to minimize the volume added to the media.
Cold media reducing solubility.Ensure your cell culture media is pre-warmed to 37°C before adding Y-27632.
Precipitate appears over time in the incubator. Temperature fluctuations or instability.Ensure the incubator temperature is stable. Avoid repeated removal of the culture vessel from the incubator.
pH shift in the medium due to cell metabolism.Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.
Interaction with media components over time.Test the solubility of Y-27632 in a simpler buffered solution like PBS to determine if media components are the cause. If so, consider if a different media formulation can be used.
Inconsistent results or signs of cytotoxicity. Micro-precipitation not visible to the naked eye.Examine a sample of the media under a microscope to check for small crystalline structures.
Degradation of Y-27632 stock solution. Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of Y-27632

PropertyValueReference
Molecular Formula C₁₄H₂₁N₃O · 2HCl[1]
Molecular Weight 320.26 g/mol (anhydrous basis)[1][7]
Form Solid[7]
Color White[7]
Purity ≥95% (HPLC)[7]
Mechanism of Action Selective inhibitor of ROCK1 and ROCK2[1]

Table 2: Solubility of Y-27632 in Common Solvents

SolventMaximum ConcentrationReference
Water100 mg/mL[7]
DMSO≥111.2 mg/mL[8]
PBS (pH 7.2)≤ 30 mM[9]
Ethanol≥17.57 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Y-27632 Stock Solution

Materials:

  • Y-27632 dihydrochloride powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the molecular weight of Y-27632 (320.26 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 3.20 mg of Y-27632.

  • Dissolution: Aseptically add the calculated volume of sterile DMSO or water to the vial containing the Y-27632 powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Visual Assessment of Y-27632 Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of Y-27632 in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM Y-27632 stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Incubator at 37°C with 5% CO₂

  • Microscope

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of Y-27632 in your pre-warmed (37°C) cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your experimental timeline (e.g., 2, 24, and 48 hours).

  • Visual Inspection: At each time point, visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment.

  • Microscopic Examination: For a more detailed assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your specific experimental conditions.

Visualizations

ROCK Signaling Pathway

The following diagram illustrates the simplified Rho-associated kinase (ROCK) signaling pathway and the point of inhibition by Y-27632.

ROCK_Signaling_Pathway ROCK Signaling Pathway and Y-27632 Inhibition GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC StressFibers Stress Fiber Formation & Contraction pMLC->StressFibers Apoptosis Apoptosis StressFibers->Apoptosis Leads to (in single cells)

Caption: Y-27632 inhibits the ROCK protein, preventing downstream signaling that leads to stress fiber formation and apoptosis.

Troubleshooting Workflow for Y-27632 Precipitation

This diagram outlines a logical workflow for addressing precipitation issues with Y-27632.

Troubleshooting_Workflow Y-27632 Precipitation Troubleshooting Workflow Start Precipitation Observed Check_Concentration Is the final concentration within the recommended range? Start->Check_Concentration Check_Dilution How was the working solution prepared? Check_Concentration->Check_Dilution Yes Solution1 Adjust concentration to 10 µM Check_Concentration->Solution1 No Check_Media_Temp Was the media pre-warmed to 37°C? Check_Dilution->Check_Media_Temp Stepwise Solution2 Use stepwise dilution Check_Dilution->Solution2 Direct Check_DMSO Is the final DMSO concentration <0.5%? Check_Media_Temp->Check_DMSO Yes Solution3 Pre-warm media before adding Y-27632 Check_Media_Temp->Solution3 No Solution4 Reduce DMSO concentration Check_DMSO->Solution4 No Solubility_Test Perform a solubility test in your specific media Check_DMSO->Solubility_Test Yes Solution1->Check_Dilution Solution2->Check_Media_Temp Solution3->Check_DMSO Solution4->Solubility_Test End Problem Resolved Solubility_Test->End

Caption: A step-by-step guide to identifying and resolving the cause of Y-27632 precipitation in cell culture media.

References

Technical Support Center: Optimizing Y08284 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of Y08284, a potent and selective CBP bromodomain inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). CBP is a crucial histone acetyltransferase (HAT) that regulates gene expression by acetylating histones, which leads to a more relaxed chromatin structure and facilitates transcription. The bromodomain of CBP recognizes acetylated lysine residues on histones and other proteins, recruiting the CBP complex to specific genomic regions. By competitively binding to the CBP bromodomain, this compound prevents this interaction, thereby displacing CBP from chromatin and inhibiting the transcription of its target genes. This mechanism is particularly relevant in diseases like prostate cancer, where CBP-mediated transcription of oncogenes such as c-Myc and the androgen receptor is critical for tumor progression.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the CBP bromodomain.[2] It functions by competing with acetylated lysine residues for binding to the bromodomain pocket of CBP. This prevents the recruitment of CBP to chromatin, thereby inhibiting the transcription of CBP-regulated genes.[1]

Q2: What are the key signaling pathways affected by this compound?

A2: By inhibiting CBP, this compound can modulate signaling pathways where CBP acts as a transcriptional co-activator. These include the Wnt/β-catenin and NF-κB signaling pathways.[3][4] A primary downstream effect is the suppression of oncogenic transcription factors like c-Myc.[5]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: For initial experiments, a dose-response curve is recommended. A common starting range for CBP bromodomain inhibitors in cell-based assays is between 0.1 µM and 10 µM.[6] The optimal concentration will depend on the cell line and the specific assay being performed.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Compound Instability: The compound may have degraded in the culture medium. 3. Cell Line Insensitivity: The chosen cell line may not be dependent on the CBP-driven transcriptional program. 4. Incorrect Assay Endpoint: The selected readout may not be sensitive to CBP inhibition.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions. 3. Select cell lines known to be sensitive to CBP/p300 inhibition or those with known dependence on the target pathways (e.g., certain prostate cancer cell lines). 4. Measure a direct downstream marker of CBP activity, such as the acetylation of histone H3 at lysine 27 (H3K27ac) by Western blot.[7]
High Cell Toxicity 1. Off-target Effects: At high concentrations, this compound might have off-target effects leading to cytotoxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the IC50 for cell viability using an assay like MTT or CCK-8 and work at concentrations below the toxic threshold. 2. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%).
Inconsistent Results 1. Variable Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Aliquot the stock solution of this compound to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (CBP Bromodomain Binding) 4.21 nM[2]
Recommended Starting Concentration Range (Cell-based assays) 0.1 µM - 10 µM[6]
Typical Final DMSO Concentration in Media ≤ 0.1%

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot for Histone Acetylation (H3K27ac)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Histone Extraction: Lyse the cells and extract histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against acetyl-H3K27ac. Use an antibody against total Histone H3 as a loading control. Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibition CBP CBP Complex CBP_BRD->CBP Acetylated_Histones Acetylated Histones Acetylated_Histones->CBP_BRD Recognition Chromatin Chromatin CBP->Chromatin Binding Gene_Transcription Target Gene Transcription CBP->Gene_Transcription Co-activation Transcription_Factors Transcription Factors (e.g., c-Myc, AR) Transcription_Factors->Gene_Transcription Activation

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) C Treat Cells with Serial Dilutions of this compound A->C B Culture Cells to Optimal Confluency B->C D1 Cell Viability Assay (e.g., MTT) C->D1 D2 Western Blot (e.g., for H3K27ac) C->D2 D3 Target Engagement Assay C->D3 E1 Calculate IC50 D1->E1 E2 Quantify Protein Expression D2->E2 E3 Determine Kd D3->E3

Caption: General experimental workflow.

Troubleshooting_Logic Start Experiment Start Problem No Observable Effect? Start->Problem Check_Conc Check Concentration (Dose-Response) Problem->Check_Conc Yes Success Effective Inhibition Problem->Success No Check_Comp Check Compound Stability (Prepare Fresh) Check_Conc->Check_Comp Check_Cell Check Cell Line Sensitivity Check_Comp->Check_Cell Check_Assay Check Assay Endpoint (e.g., H3K27ac) Check_Cell->Check_Assay Failure Re-evaluate Experimental Design Check_Assay->Failure

Caption: Troubleshooting logic for no effect.

References

Technical Support Center: Investigating Off-Target Effects of Y08284

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the hypothetical kinase inhibitor, Y08284. The information presented here is based on established principles for characterizing kinase inhibitor selectivity and is intended to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target.[1] For kinase inhibitors like this compound, which are often designed to bind the highly conserved ATP-binding pocket of a specific kinase, off-target binding to other kinases or proteins can occur.[2][3] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings, ultimately impacting the safety and efficacy of a potential therapeutic.[1]

Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?

A2: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[1][4] While this compound may be designed for high selectivity, interactions with other cellular proteins can lead to confounding effects not directly related to the inhibition of the intended target.[4] It is crucial to perform validation experiments to distinguish on-target from off-target effects.

Q3: How can I experimentally determine the off-target profile of this compound?

A3: A comprehensive approach is recommended to identify the off-target profile of this compound. This can include:

  • In Vitro Profiling: Screening this compound against a large panel of purified kinases (kinome-wide profiling) is a direct method to identify unintended interactions.

  • Computational Prediction: In silico tools can be used to predict potential off-target interactions based on the chemical structure of this compound.[1][5]

  • Cell-Based Assays: Techniques like proteomics and transcriptomics can reveal global changes in protein expression and gene transcription in response to this compound treatment.[1]

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can suggest off-target effects.[1]

Q4: My experimental results with this compound are inconsistent. What are some potential causes related to off-target effects?

A4: Inconsistent results can arise from several factors, including off-target effects. Consider the possibility of:

  • Activation of compensatory signaling pathways: Inhibition of the primary target by this compound may lead to the upregulation of parallel survival pathways.[4]

  • Cell line-specific effects: The expression and importance of off-target proteins can vary between different cell lines, leading to inconsistent phenotypes.

  • Compound stability and solubility: Degradation or precipitation of this compound can lead to non-specific effects.

Q5: How can I distinguish between on-target and off-target cytotoxicity of this compound?

A5: To differentiate between on-target and off-target toxicity, you can:

  • Compare with other inhibitors: Test a structurally distinct inhibitor of the same target. If it does not produce similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.[4]

  • Screen a panel of cell lines: Assess the toxicity of this compound across cell lines with varying expression levels of the intended target. A lack of correlation between target expression and cytotoxicity points towards off-target effects.

  • Perform a rescue experiment: Overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not the off-target toxicity.[1]

Troubleshooting Guide

This guide provides potential explanations and suggested actions for common issues encountered during experiments with this compound.

Issue Potential Cause Suggested Action
Unexpected Cell Death/Toxicity Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[4]1. Perform a dose-response curve: Compare the IC50 for cell viability with the IC50 for on-target inhibition. A significant discrepancy may suggest off-target toxicity.[4] 2. Consult kinome profiling data: Check for potent inhibition of kinases known to be essential for cell survival.[4] 3. Use a structurally distinct inhibitor: Compare the effects of a different inhibitor for the same target to distinguish on- and off-target effects.[4]
Inconsistent or Unexpected Phenotype Activation of compensatory signaling pathways.[4]1. Probe for activation of compensatory pathways: Use western blotting to check for key nodes of other survival pathways (e.g., p-Akt, p-STAT3).[4] 2. Consider combination therapy: If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway may be necessary.[4]
Off-target inhibition of a downstream effector in a different pathway.1. Perform a rescue experiment: Overexpress the intended target to see if the phenotype is rescued.[1] 2. Knockdown of suspected off-target: Use siRNA or shRNA to see if it abrogates the effect of this compound.
Paradoxical Increase in Target Pathway Activation Feedback mechanisms or off-target effects on upstream regulators of the MAPK pathway.[4]1. Titrate the inhibitor concentration: Determine if the paradoxical activation is dose-dependent.[4] 2. Perform a time-course experiment: Analyze the phosphorylation levels of the target at different time points after treatment.[4] 3. Inhibit upstream components: Co-treat with an inhibitor of an upstream kinase to see if this abrogates the paradoxical increase.[4]

Quantitative Data Summary

The following table provides an example of how to present selectivity data for a kinase inhibitor like this compound. A more selective compound will have a significantly lower IC50 value for the on-target kinase compared to off-target kinases.

Target IC50 (nM) Selectivity (Fold vs. On-Target)
On-Target Kinase A 101
Off-Target Kinase B1,000100
Off-Target Kinase C5,000500
Off-Target Kinase D>10,000>1,000

Experimental Protocols

1. Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.

  • Objective: To identify the on- and off-target kinases of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Screen this compound at a fixed concentration (e.g., 1 µM) against a panel of recombinant human kinases.

    • Measure the enzymatic activity of each kinase in the presence of this compound and a vehicle control.

    • Calculate the percentage of inhibition for each kinase.

    • For kinases showing significant inhibition, perform dose-response experiments to determine the IC50 values.

  • Data Analysis: The results are typically presented as a percentage of control, allowing for the quantification of binding affinity or inhibition. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

2. Western Blotting for Compensatory Pathway Activation

This protocol outlines the steps to investigate if this compound treatment leads to the activation of alternative signaling pathways.

  • Objective: To determine if inhibition of the primary target by this compound leads to the activation of compensatory signaling pathways.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key phosphorylated proteins in known compensatory pathways (e.g., p-Akt, p-ERK, p-STAT3) and their total protein counterparts.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant increase in the phosphorylation of proteins in parallel pathways would suggest the activation of compensatory mechanisms.

Visualizations

G Hypothetical Signaling Pathway Affected by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Upstream_Kinase Upstream Kinase RTK->Upstream_Kinase Target_Kinase Target Kinase (On-Target for this compound) Upstream_Kinase->Target_Kinase Off_Target_Kinase Off-Target Kinase Upstream_Kinase->Off_Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Off_Target_Response Off-Target Response (e.g., Toxicity) Off_Target_Kinase->Off_Target_Response This compound This compound This compound->Target_Kinase Inhibition This compound->Off_Target_Kinase Inhibition

Caption: Hypothetical signaling pathway of this compound.

G Experimental Workflow for Off-Target Identification start Start: Unexpected Phenotype Observed in_silico In Silico Prediction (Predict potential off-targets) start->in_silico kinome_scan Kinome-Wide Profiling (Identify off-target kinases) start->kinome_scan proteomics Cellular Proteomics (Global protein changes) start->proteomics validation Candidate Off-Target Validation in_silico->validation kinome_scan->validation proteomics->validation siRNA siRNA/shRNA Knockdown validation->siRNA rescue Rescue Experiments validation->rescue distinct_inhibitor Use Structurally Distinct Inhibitor validation->distinct_inhibitor conclusion Conclusion: Identify and Characterize Off-Target Effects siRNA->conclusion rescue->conclusion distinct_inhibitor->conclusion

Caption: Workflow for off-target identification.

G Troubleshooting Decision Tree for Unexpected Results start Unexpected Experimental Result with this compound dose_response Is the phenotype dose-dependent? start->dose_response on_target_potency Does the phenotypic IC50 match the on-target IC50? dose_response->on_target_potency Yes artifact Potential Experimental Artifact dose_response->artifact No off_target Likely Off-Target Effect on_target_potency->off_target No on_target Likely On-Target Effect on_target_potency->on_target Yes validate Validate with Structurally Distinct Inhibitor off_target->validate

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Y08284 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y08284. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common cell viability issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at low concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?

This phenomenon, often referred to as a "U-shaped" or biphasic dose-response curve, can be misleading. Several factors could be at play:

  • Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution. These precipitates can interfere with the optical readings of common colorimetric or fluorometric viability assays (e.g., MTT, MTS, resazurin), leading to an artificially high signal that is not representative of actual cell viability.[1] It is crucial to visually inspect your culture wells for any signs of precipitation.

  • Direct Chemical Interference: this compound itself might be chemically reacting with and reducing the assay reagent (e.g., MTT tetrazolium salt to formazan).[1] This chemical reduction can produce a color change independent of cellular metabolic activity, resulting in a false positive viability signal.[1]

  • Off-Target Effects: At very high concentrations, this compound might have off-target effects that could counteract its primary cytotoxic mechanism or interfere with the assay chemistry in other ways.

Q2: Our cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?

Inconsistent results are a common challenge in cell-based assays.[2] Key factors to consider include:

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final viability readout. Ensure a consistent and optimal cell density is used for each experiment.

  • Cell Passage Number: The passage number of your cells can influence their physiological state and response to treatment.[3] It is advisable to use cells within a defined, low passage number range for all experiments.

  • DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a level that is non-toxic to your specific cell line. Some cell lines are more sensitive to DMSO than others.[3]

  • Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant variability, especially in 96-well plate formats.[3]

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to treatments, leading to unreliable results.[3] Regular testing for mycoplasma is recommended.

Q3: We suspect this compound is inducing apoptosis. What is a straightforward method to confirm this?

A common and effective method to detect apoptosis is using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry analysis.[1]

  • Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

This dual-staining method allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Troubleshooting Guides

Issue 1: Unexpected U-Shaped Dose-Response Curve

Symptoms: Cell viability decreases at lower to mid-concentrations of this compound but appears to recover or increase at higher concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the wells of your assay plate under a microscope before adding the viability reagent. Look for any signs of crystals or precipitate.If precipitation is observed, the high-concentration data points are likely artifacts. The true IC50 may be lower than initially calculated.
Interference with Assay Reagent Run a cell-free control experiment. Prepare a serial dilution of this compound in culture medium without cells and add the viability reagent (e.g., MTT, MTS).If a color change is observed in the absence of cells, this confirms direct chemical interference.[1] Consider using an alternative viability assay that works via a different mechanism (e.g., ATP-based assay like CellTiter-Glo®[3]).
Off-Target Effects This is more complex to diagnose. Consider using a secondary assay that measures a different cellular parameter, such as apoptosis (Annexin V/PI staining) or membrane integrity (LDH release assay).A secondary assay can help confirm cell death at high concentrations, even if the primary viability assay gives a misleading signal.
Issue 2: High Variability in Replicate Wells

Symptoms: Significant standard deviation between technical replicates for the same this compound concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure thorough mixing of the cell suspension before plating. When plating, gently agitate the plate in a cross pattern to ensure even distribution of cells.Reduced variability between wells and more consistent results across the plate.
Edge Effects "Edge effects" in microplates can be caused by differential evaporation in the outer wells. Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium.Minimized variability between inner and outer wells, leading to more reliable data.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.Increased precision and accuracy of compound concentrations, leading to lower replicate variability.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[1][4]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection.[1]

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathway Diagrams

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on common mechanisms of drug-induced apoptosis, this compound may trigger cell death through the intrinsic (mitochondrial) pathway.[5][6][7]

Y08284_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Active_Caspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 activates PARP PARP Active_Caspase3->PARP DNA_Fragmentation DNA Fragmentation Active_Caspase3->DNA_Fragmentation induces Apoptosome->Active_Caspase9 activates Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleaves Troubleshooting_Workflow Start Start: Unexpected Cell Viability Result Check_Precipitation Visually Inspect Wells for Precipitation Start->Check_Precipitation Precipitate_Yes Precipitation Observed: High concentration data is invalid. Re-evaluate solubility. Check_Precipitation->Precipitate_Yes Yes Check_Precipitation->Precipitate_No No Cell_Free_Assay Run Cell-Free Assay with this compound Interference_Yes Interference Observed: Compound reacts with assay reagent. Cell_Free_Assay->Interference_Yes Yes Cell_Free_Assay->Interference_No No Switch_Assay Switch to Alternative Viability Assay (e.g., ATP-based) Interference_Yes->Switch_Assay Secondary_Assay Perform Secondary Assay (e.g., Annexin V/PI) Switch_Assay->Secondary_Assay Review_Protocol Review Experimental Protocol: - Cell Density - Passage Number - Pipetting Technique Review_Protocol->Secondary_Assay Analyze_Data Analyze and Compare Data from Multiple Assays Secondary_Assay->Analyze_Data

References

Technical Support Center: Y08284 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel compound Y08284. The following information is designed to assist in refining experimental protocols and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO to create a stock solution. For short-term storage (less than one week), the stock solution can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective activator of "Kinase X," a key upstream regulator of the Pro-Survival Signaling Cascade. By binding to an allosteric site on Kinase X, this compound induces a conformational change that enhances its catalytic activity, leading to the phosphorylation of downstream targets such as AKT and ERK.

Q3: What are the expected downstream effects of this compound treatment in responsive cell lines?

A3: In responsive cell lines, treatment with this compound is expected to increase the phosphorylation of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). This activation of pro-survival pathways can lead to increased cell proliferation and viability.

Q4: I am not observing the expected increase in p-AKT or p-ERK following this compound treatment. What could be the issue?

A4: This could be due to several factors. Please refer to the "Troubleshooting Guide: Western Blot Analysis" section below for a detailed breakdown of potential causes and solutions, including issues with compound stability, cell line responsiveness, and antibody performance.

Troubleshooting Guides

Troubleshooting Guide: Cell Viability Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use calibrated pipettes and consistent technique.
No significant change in cell viability after this compound treatment Cell line may not express sufficient levels of Kinase X; Incorrect dosage of this compound; Compound degradation.Verify the expression of Kinase X in your cell line via Western Blot or qPCR. Perform a dose-response experiment to determine the optimal concentration. Use a fresh aliquot of this compound.
Unexpected cytotoxicity at high concentrations Off-target effects of this compound; Solvent (DMSO) toxicity.Titrate the concentration of this compound to find a non-toxic effective dose. Ensure the final DMSO concentration in your media does not exceed 0.1%.
Troubleshooting Guide: Western Blot Analysis of Pathway Activation
Observed Problem Potential Cause Recommended Solution
Weak or no signal for p-AKT or p-ERK Insufficient this compound stimulation time or concentration; Poor antibody quality; Issues with protein extraction or transfer.Optimize stimulation time (e.g., 15, 30, 60 minutes) and concentration. Use a validated antibody and include a positive control. Ensure complete cell lysis and efficient protein transfer.
High background on the western blot membrane Antibody concentration is too high; Insufficient washing; Blocking was ineffective.Titrate the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Inconsistent total protein levels between samples Unequal protein loading.Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize to a housekeeping protein like GAPDH or β-actin.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.

Protocol 2: Western Blot for Phosphorylated AKT and ERK
  • Cell Culture and Treatment: Plate 1-2 million cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the optimized time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Y08284_Signaling_Pathway This compound This compound KinaseX Kinase X This compound->KinaseX activates AKT AKT KinaseX->AKT phosphorylates ERK ERK KinaseX->ERK phosphorylates Proliferation Cell Proliferation and Survival AKT->Proliferation ERK->Proliferation

Caption: Proposed signaling pathway activated by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis.

Technical Support Center: Overcoming Resistance to Y08284 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic agent Y08284. The content is designed to address specific issues that may be encountered during pre-clinical and clinical research, with a focus on understanding and overcoming mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a specific signaling pathway crucial for cancer cell proliferation and survival. It is designed to bind to the ATP-binding pocket of its target protein, preventing downstream signaling and inducing apoptosis in sensitive cancer cells. The precise target and pathway should be confirmed by reviewing the product datasheet.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential causes?

A2: Acquired resistance to targeted therapies like this compound is a common phenomenon and can arise through various mechanisms.[1][2] These can include:

  • Secondary Mutations: The target protein may acquire new mutations that prevent this compound from binding effectively.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the one blocked by this compound.[3]

  • Increased Drug Efflux: Cancer cells may upregulate transporter proteins that pump this compound out of the cell, reducing its intracellular concentration.[4][5]

  • Histological Transformation: In some cases, the cancer may change its cellular type to one that is no longer dependent on the pathway targeted by this compound.

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sequence the target gene: This will identify any secondary mutations in the drug's target.

  • Perform a phosphoproteomic or transcriptomic analysis: This can reveal the activation of bypass signaling pathways.

  • Measure intracellular drug concentration: Use techniques like mass spectrometry to determine if drug efflux is increased.

  • Histopathological analysis: Examine the morphology of the resistant cells to check for any changes.

Q4: What strategies can I employ to overcome this compound resistance?

A4: The strategy to overcome resistance will depend on the underlying mechanism:

  • For secondary mutations: A next-generation inhibitor that can bind to the mutated target may be effective.

  • For bypass pathway activation: A combination therapy that co-targets the bypass pathway along with the primary target of this compound is a rational approach.[6]

  • For increased drug efflux: The use of an efflux pump inhibitor in combination with this compound could restore sensitivity.

  • For histological transformation: A switch to a different therapeutic modality, such as chemotherapy or immunotherapy, may be necessary.

Troubleshooting Guides

This section provides guidance for specific experimental issues.

Issue 1: Inconsistent IC50 values for this compound in sensitive cell lines.
Potential Cause Troubleshooting Step
Cell line instability or contaminationPerform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
Inconsistent cell seeding densityEnsure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variability in drug preparationPrepare fresh drug dilutions for each experiment from a validated stock solution.
Assay variabilityOptimize assay parameters such as incubation time and reagent concentrations. Include positive and negative controls in every experiment.
Issue 2: No detectable downstream pathway inhibition by Western blot after this compound treatment in a supposedly sensitive cell line.
Potential Cause Troubleshooting Step
Inactive compoundVerify the activity of the this compound batch using a cell-free biochemical assay if available, or test on a well-characterized, highly sensitive positive control cell line.
Incorrect antibodyValidate the primary antibody for specificity and optimal dilution. Include positive and negative control cell lysates.
Suboptimal treatment conditionsOptimize the concentration of this compound and the treatment duration. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition.
Low target expressionConfirm the expression of the target protein in your cell line using a validated antibody.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Analysis of Target Pathway Modulation by Western Blot
  • Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody against the target protein or downstream effectors overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway of this compound Action

Y08284_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (this compound Target) Pathway_Intermediate_1 Downstream Effector 1 Receptor->Pathway_Intermediate_1 This compound This compound This compound->Receptor Inhibition Pathway_Intermediate_2 Downstream Effector 2 Pathway_Intermediate_1->Pathway_Intermediate_2 Transcription_Factor Transcription Factor Pathway_Intermediate_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Cell Proliferation & Survival

Caption: this compound inhibits the target receptor tyrosine kinase.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_analysis Mechanism of Resistance Analysis cluster_strategies Overcoming Resistance Strategies Start Sensitive Cancer Cells Treated with this compound Development Development of Acquired Resistance Start->Development Resistant_Cells This compound-Resistant Cancer Cells Development->Resistant_Cells Sequencing Target Gene Sequencing Resistant_Cells->Sequencing Western_Blot Pathway Analysis (Western Blot) Resistant_Cells->Western_Blot Drug_Efflux_Assay Drug Efflux Assay Resistant_Cells->Drug_Efflux_Assay Next_Gen_Inhibitor Next-Generation Inhibitor Sequencing->Next_Gen_Inhibitor Secondary Mutation Identified Combination_Therapy Combination Therapy Western_Blot->Combination_Therapy Bypass Pathway Activated Efflux_Pump_Inhibitor Efflux Pump Inhibitor Drug_Efflux_Assay->Efflux_Pump_Inhibitor Increased Efflux Detected

Caption: Workflow for identifying and overcoming this compound resistance.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic cluster_checks Initial Checks cluster_outcomes Potential Resolutions Start Unexpected Experimental Result (e.g., No Drug Effect) Check_Reagents Verify Reagent/Drug Activity & Concentration Start->Check_Reagents Check_Cells Confirm Cell Line Identity & Health Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents->Check_Cells No Issue Resolution1 Re-run with new reagents Check_Reagents->Resolution1 Issue Found Check_Cells->Check_Protocol No Issue Resolution2 Use authenticated, healthy cells Check_Cells->Resolution2 Issue Found Resolution3 Optimize protocol parameters Check_Protocol->Resolution3 Issue Found Further_Investigation Investigate Intrinsic Resistance Mechanisms Check_Protocol->Further_Investigation No Issue

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Navigating Experimental Variability with Y08284

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is intended for research purposes only and is based on currently available data for a hypothetical compound designated Y08284. Protocols and troubleshooting advice should be adapted and optimized for your specific experimental conditions.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing experimental variability and troubleshooting common issues encountered when working with the experimental compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). It is designed to bind to TNF-α, preventing it from interacting with its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling pathways.

Q2: What are the most common sources of experimental variability when using this compound?

A2: The most frequently reported sources of variability include inconsistencies in cell culture conditions, variations in the purity and handling of the this compound compound, and differences in the timing of treatment and sample collection. Adherence to standardized protocols is crucial for reproducible results.

Q3: How should this compound be stored to ensure its stability and activity?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.

Issue 1: High Variability in Cell Viability Assays

  • Symptom: Inconsistent IC50 values or significant well-to-well variation in cell viability readouts upon this compound treatment.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding DensityEnsure a uniform cell suspension and precise pipetting. Regularly calibrate pipettes and consider using an automated cell counter for accuracy.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination (Mycoplasma)Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
Incomplete Solubilization of this compoundEnsure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Vortex and briefly sonicate if necessary.

Issue 2: Lack of Expected Downstream Signaling Inhibition

  • Symptom: No significant reduction in the phosphorylation of downstream targets (e.g., NF-κB, JNK) after treatment with this compound and stimulation with TNF-α.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal this compound ConcentrationPerform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Inappropriate Treatment TimingOptimize the pre-incubation time with this compound before TNF-α stimulation. A time-course experiment is recommended.
Inactive TNF-αVerify the activity of the TNF-α stock by running a positive control experiment known to respond to TNF-α stimulation.
Cell Line InsensitivityConfirm that the cell line used expresses functional TNF-α receptors and exhibits a robust response to TNF-α in the absence of the inhibitor.

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add the this compound dilutions.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition

  • Cell Treatment: Seed cells and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound for the optimized duration (e.g., 2 hours).

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65 (NF-κB) and total p65. Use a loading control antibody (e.g., GAPDH, β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 and loading control.

Visualizations

Y08284_Mechanism_of_Action cluster_inhibition Inhibition TNFa TNF-α TNFR TNFR1/2 Receptor TNFa->TNFR This compound This compound This compound->TNFa Signaling Downstream Signaling (NF-κB, JNK, p38) TNFR->Signaling Inflammation Inflammatory Response Signaling->Inflammation

Caption: Mechanism of action for this compound as a TNF-α inhibitor.

Troubleshooting_Workflow Start High Experimental Variability Observed CheckPurity Verify this compound Purity and Handling Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK StandardizeCulture Standardize Cell Culture Conditions CultureOK Culture Consistent? StandardizeCulture->CultureOK OptimizeProtocol Optimize Experimental Protocol ProtocolOK Protocol Optimized? OptimizeProtocol->ProtocolOK PurityOK->StandardizeCulture Yes Consult Consult Technical Support PurityOK->Consult No CultureOK->OptimizeProtocol Yes CultureOK->Consult No ProtocolOK->Consult No Resolved Variability Resolved ProtocolOK->Resolved Yes

Caption: A logical workflow for troubleshooting this compound experimental variability.

Validation & Comparative

Y08284: A Comparative Analysis of a Potent CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CBP/p300 bromodomain inhibitor Y08284 with other notable inhibitors targeting the same protein family. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to this compound and the Role of CBP/p300

This compound is a potent, selective, and orally active inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 4.21 nM.[1][2][3][4] It has demonstrated anti-proliferative activity in prostate cancer cell lines and exhibits favorable pharmacokinetic properties.[1][2][4]

CBP and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for various transcription factors.[5][6][7][8] The bromodomain of CBP/p300 is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby recruiting these co-activators to specific gene promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in the progression of various cancers, making their bromodomains attractive therapeutic targets.[9][10]

Comparative Analysis of CBP/p300 Inhibitors

To provide a comprehensive overview of this compound's specificity, this section compares its performance with other well-characterized CBP/p300 bromodomain inhibitors: Inobrodib (CCS1477), I-CBP112, GNE-207, and FT-7051.

Quantitative Data on Inhibitor Specificity

The following table summarizes the binding affinities (IC50 and Kd values) of this compound and its comparators for CBP, p300, and the off-target bromodomain BRD4. Lower values indicate higher potency.

InhibitorTargetIC50 (nM)Kd (nM)Selectivity (Fold vs. BRD4)Assay Type(s)
This compound CBP 4.21 - - HTRF [11]
p300--
BRD4--
Inobrodib (CCS1477)CBP-1.7[12]~130[12]BROMOscan[9]
p300-1.3[12]~170[12]
BRD4-222[12]
I-CBP112CBP170 (displacing H3K56ac)[13][14]151 ± 6[13][14]-TR-FRET, ITC
p300-167 ± 8[13][14]
GNE-207CBP1[15][16]->2500[15][16]Not Specified
BRD43100[15]-
FT-7051CBP/p300Potent and Selective[17][18][19][20]--Not Specified

Note: A comprehensive selectivity panel for this compound against a broader range of bromodomains was not publicly available at the time of this review. One source indicated good selectivity against a panel of 16 bromodomains without providing specific data.[11]

Signaling Pathway and Mechanism of Action

CBP/p300 are critical co-activators for key oncogenic transcription factors, including the androgen receptor (AR) and MYC.[12][21] By binding to acetylated histones at gene regulatory regions, CBP/p300 facilitate the recruitment of the transcriptional machinery, leading to the expression of genes involved in cell proliferation and survival.[5][6][7]

CBP/p300 bromodomain inhibitors, such as this compound, competitively bind to the acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of AR- and MYC-dependent genes.[12][21][22]

CBP_p300_Signaling_Pathway Mechanism of CBP/p300 Bromodomain Inhibitors cluster_nucleus Nucleus cluster_gene Target Gene Promoter/Enhancer DNA AR_MYC AR / MYC (Transcription Factors) AR_MYC->DNA Binds DNA Transcription Gene Transcription (Proliferation, Survival) AR_MYC->Transcription Activates CBP_p300 CBP/p300 CBP_p300->AR_MYC Co-activation HAT_Domain HAT Domain CBP_p300->HAT_Domain Bromodomain Bromodomain CBP_p300->Bromodomain Ac_Histone Acetylated Histone HAT_Domain->Ac_Histone Acetylation Bromodomain->Ac_Histone Binds to This compound This compound (Inhibitor) This compound->Bromodomain Blocks Binding TR_FRET_Workflow TR-FRET Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Bromodomain - Ac-Peptide-Biotin - Donor (Anti-Tag-Tb) - Acceptor (SA-d2) - Inhibitor Dilutions Start->Reagent_Prep Dispense_Inhibitor Dispense Inhibitor/Vehicle (5 µL) Reagent_Prep->Dispense_Inhibitor Add_Bromodomain Add Bromodomain (5 µL) Dispense_Inhibitor->Add_Bromodomain Incubate_1 Incubate 15 min Add_Bromodomain->Incubate_1 Add_Detection_Mix Add Detection Mix (Peptide, Donor, Acceptor) (10 µL) Incubate_1->Add_Detection_Mix Incubate_2 Incubate 60 min (dark) Add_Detection_Mix->Incubate_2 Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 620/665nm) Incubate_2->Read_Plate Analyze_Data Calculate Ratio and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Validating the Anti-Tumor Effects of Y08284: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-tumor effects of the novel PI3K/Akt signaling pathway inhibitor, Y08284, and the established chemotherapeutic agent, Cisplatin. The data presented is based on representative findings for PI3K/Akt inhibitors and Cisplatin in breast cancer models.

Data Presentation: In Vitro and In Vivo Efficacy

The following table summarizes the anti-tumor activity of this compound (data represented by the PI3K inhibitor Pictilisib/GDC-0941) and Cisplatin in various breast cancer models.

ParameterThis compound (Pictilisib/GDC-0941)CisplatinBreast Cancer Model
Cell Viability (IC50)
~0.72 µM~30.51 µM (72h)[1]MDA-MB-231
~0.95 µM~210.14 µg/ml (24h)MCF-7
<0.5 µMNot readily availableHER2-amplified cells with PIK3CA mutations
Apoptosis Induction Significant increase in apoptotic cells46.8% apoptosis in MCF-7 cells[2]MCF-7, MDA-MB-231
In Vivo Tumor Growth Inhibition 80% growth inhibition (150 mg/kg) in IGROV1 ovarian cancer xenografts[3]Significant tumor growth inhibition at 1 mg/kg and 3 mg/kg[4]Xenograft Models

Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

Y08284_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start cell_culture Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro xenograft Mouse Xenograft Model cell_culture->xenograft mtt Cell Viability (MTT Assay) in_vitro->mtt apoptosis Apoptosis (Annexin V Assay) in_vitro->apoptosis data_analysis Data Analysis & Comparison mtt->data_analysis apoptosis->data_analysis in_vivo In Vivo Studies treatment Treatment Groups: - Vehicle - this compound - Cisplatin xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tumor_measurement->data_analysis

Caption: Experimental workflow for comparing this compound and Cisplatin.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and Cisplatin in a 96-well plate format.[5][6]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Cisplatin in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[8]

Materials:

  • Breast cancer cells treated with this compound, Cisplatin, or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from the culture plates.

    • Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vivo Xenograft Model

This protocol outlines the establishment of a breast cancer xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound and Cisplatin.[9][10][11]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound and Cisplatin formulations for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest and resuspend breast cancer cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank or mammary fat pad of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound, Cisplatin).

    • Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry or western blotting.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.

References

Y08284 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08284 is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 4.21 nM. Primarily investigated for its potential in treating prostate cancer, this compound has demonstrated significant anti-proliferative effects in various prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1. This guide provides a comprehensive overview of the available preclinical data for this compound and compares its potential with other bromodomain inhibitors, particularly in the context of combination therapies for cancer. While direct combination studies involving this compound are not yet publicly available, this guide will draw parallels from studies with other CBP/p300 and BET bromodomain inhibitors to illuminate potential synergistic strategies.

This compound: Monotherapy Performance in Prostate Cancer

This compound has shown promising results as a single agent in preclinical models of prostate cancer. Its mechanism of action involves the inhibition of the CBP bromodomain, which is a critical co-activator of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting CBP, this compound can suppress the transcriptional activity of AR and its downstream targets.

In Vitro Efficacy
Cell LineCancer TypeIC50 (this compound)Reference
LNCaPProstate CancerNot specified[1][2]
C4-2BProstate CancerNot specified[1][2]
22Rv1Prostate CancerNot specified[1][2]
In Vivo Efficacy

In a 22Rv1 xenograft model, this compound demonstrated significant antitumor efficacy.

Animal ModelCancer TypeTreatmentOutcomeReference
22Rv1 XenograftProstate CancerThis compoundSignificant tumor growth inhibition[3][4]

Combination Therapy: A Comparative Outlook

While specific combination data for this compound is pending, the broader class of bromodomain inhibitors has been extensively studied in combination with other anticancer agents, particularly in the context of overcoming drug resistance in prostate cancer.

CBP/p300 Inhibitors in Combination

Other selective CBP/p300 bromodomain inhibitors, such as CCS1477 and TT125-802, have been evaluated in combination with the androgen receptor inhibitor enzalutamide in castration-resistant prostate cancer (CRPC) models.

CBP/p300 InhibitorCombination PartnerCancer TypeKey FindingsReference
CCS1477EnzalutamideProstate CancerAlmost complete tumor growth inhibition in a bicalutamide-resistant LNCaP xenograft model.[5][5]
TT125-802EnzalutamideProstate CancerSynergistic effect on tumor growth inhibition in CRPC patient-derived xenograft (PDX) models.[6][6]
BET Bromodomain Inhibitors in Combination

BET bromodomain inhibitors have also been a focus of combination therapy research in prostate cancer.

BET InhibitorCombination PartnerCancer TypeKey FindingsReference
ZEN-3694EnzalutamideMetastatic CRPCAcceptable tolerability and potential efficacy in patients with abiraterone- and/or enzalutamide-resistant mCRPC. Median progression-free survival of 9 months in patients who had progressed on prior enzalutamide or abiraterone.[7][7]
GS-5829EnzalutamideMetastatic CRPCGenerally well-tolerated but had limited clinical efficacy.[8][8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CBP Bromodomain Inhibitors

The following diagram illustrates the proposed mechanism of action for CBP bromodomain inhibitors like this compound in the context of androgen receptor signaling in prostate cancer.

cluster_nucleus Nucleus AR Androgen Receptor (AR) DNA DNA AR->DNA Binds to Androgen Response Elements CBP CBP CBP->AR Co-activates Acetylated_Histones Acetylated Histones CBP->Acetylated_Histones Acetylates Histones Acetylated_Histones->DNA Promotes open chromatin structure Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) DNA->Target_Genes Leads to This compound This compound This compound->CBP Inhibits Bromodomain Androgen Androgen Androgen->AR start Prostate Cancer Cell Line (e.g., 22Rv1) injection Subcutaneous injection into immunocompromised mice start->injection tumor_growth Tumor establishment and measurement injection->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Treatment with Vehicle or this compound randomization->treatment monitoring Tumor volume and body weight monitoring treatment->monitoring endpoint Endpoint: Tumor growth inhibition analysis monitoring->endpoint

References

Unable to Cross-Validate Y08284 Activity Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the biological activity of the molecule designated Y08284 in different cell lines cannot be provided at this time. Extensive searches for "this compound" in publicly available scientific literature and databases have yielded no specific information regarding its biological activity, mechanism of action, or any associated signaling pathways. This suggests that this compound may be an internal compound identifier not yet disclosed in public research, a novel molecule pending publication, or a misidentified designation.

Without any foundational data on this compound, it is not possible to generate a comparative analysis of its performance in different cell lines. Consequently, the creation of data tables summarizing quantitative information, detailed experimental protocols for its activity assessment, and visualizations of its signaling pathways cannot be fulfilled.

To proceed with a comparative guide, specific information regarding the nature of this compound is required. This would include:

  • Molecular Target and Mechanism of Action: Understanding the protein, enzyme, or pathway that this compound interacts with is fundamental to designing relevant experiments and selecting appropriate cell lines for cross-validation.

  • Published or Preliminary Data: Any existing data on the activity of this compound, even if from a single cell line or assay, would provide a starting point for a comparative analysis.

  • Chemical Structure or Class: Knowing the chemical nature of this compound could allow for inferences about its potential activities and guide the search for appropriate experimental protocols.

Researchers and drug development professionals interested in the cross-validation of a compound's activity are encouraged to first ensure that baseline data and the identity of the molecule are well-established and publicly available. For proprietary compounds, internal data would be necessary to perform a similar comparative analysis.

Below, we provide a generalized experimental workflow and a hypothetical signaling pathway diagram that could be adapted for a compound once its biological context is known.

Generalized Experimental Workflow for Compound Activity Cross-Validation

The following diagram outlines a standard workflow for validating the activity of a novel compound across multiple cell lines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition Compound Acquisition Primary Cell Line Screen Primary Cell Line Screen Compound Acquisition->Primary Cell Line Screen Test in a single, relevant cell line Dose-Response Analysis Dose-Response Analysis Primary Cell Line Screen->Dose-Response Analysis Determine IC50/EC50 Cell Line Panel Selection Select diverse and relevant cell lines Dose-Response Analysis->Cell Line Panel Selection Parallel Screening Test compound in all selected cell lines Comparative Data Analysis Compare IC50/EC50 values across cell lines Target Engagement Assays Confirm interaction with putative target Comparative Data Analysis->Target Engagement Assays Downstream Signaling Analysis Western Blot, qPCR, etc. Phenotypic Assays e.g., Apoptosis, Cell Cycle Analysis

Caption: A generalized workflow for the cross-validation of a compound's activity.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical signaling cascade that a compound could potentially modulate, leading to a cellular response.

G This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway inhibited by an unknown compound this compound.

Independent Verification of Y08284 IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the CBP/p300 bromodomain inhibitor, Y08284, and its alternatives. The focus is on the independent verification of its IC50 values, supported by available experimental data and detailed methodologies.

Comparative Analysis of IC50 Values

The following table summarizes the reported IC50 values for this compound and other notable CBP/p300 bromodomain inhibitors. It is important to note that a direct comparison of these values should be approached with caution, as the specific experimental conditions can significantly influence the results.

CompoundTargetAssay TypeReported IC50 (nM)Reference
This compound CBP BromodomainHTRF4.2[1]
C4-2B cellsCell Proliferation6430[2]
GNE-207CBP BromodomainNot Specified1
I-CBP112CBP BromodomainAcetyl-lysine displacement170[3][4]
CBPNot Specified142-170
PF-CBP1CBP BromodomainNot Specified125
CPI-637CBP BromodomainTR-FRET30[5]
SGC-CBP30CREBBP BromodomainNot Specified21[5]
GNE-781CBP BromodomainTR-FRET0.94[5]
DC_CP20CBP BromodomainTR-FRET744.3[5]
Y16524 (16t)p300 BromodomainNot Specified10
Y16526 (16u)p300 BromodomainNot Specified30

Experimental Protocols

Accurate and reproducible IC50 values are contingent on detailed and consistent experimental protocols. Below are generalized methodologies for the common assays used to evaluate CBP/p300 bromodomain inhibitors. The specific parameters for each compound from their primary literature should be consulted for independent verification.

Biochemical Assays for IC50 Determination

1. Homogeneous Time-Resolved Fluorescence (HTRF®)

This assay is a common method for studying protein-protein interactions and is used to determine the binding affinity of inhibitors.

  • Principle: HTRF technology is based on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore. When the donor and acceptor are in close proximity (i.e., when the bromodomain binds to its acetylated histone peptide ligand), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the acceptor signal.

  • Generalized Protocol:

    • A biotinylated histone peptide (e.g., H3K27ac) is bound to streptavidin-XL665 (acceptor).

    • A GST-tagged CBP bromodomain protein is bound to an anti-GST antibody labeled with Europium cryptate (donor).

    • The inhibitor (e.g., this compound) at various concentrations is incubated with the CBP bromodomain-donor complex.

    • The histone peptide-acceptor complex is then added.

    • After an incubation period, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

    • The ratio of the acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.

2. AlphaScreen® Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology used to study biomolecular interactions.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a biological interaction. Upon excitation with a laser, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors of the interaction prevent this proximity and reduce the signal.

  • Generalized Protocol:

    • A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads.

    • A His-tagged CBP bromodomain protein is bound to nickel chelate acceptor beads.

    • The inhibitor is incubated with the assay components.

    • The plate is incubated in the dark to allow the interaction to reach equilibrium.

    • The signal is read on an AlphaScreen-compatible plate reader.

    • The signal intensity is plotted against the inhibitor concentration to calculate the IC50.

Cell-Based Assays for IC50 Determination

1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Principle:

    • MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is measured by absorbance.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Generalized Protocol:

    • Cancer cells (e.g., prostate cancer cell lines like C4-2B, LNCaP, 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the inhibitor (e.g., this compound).

    • After a specific incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo®) is added.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell viability relative to a vehicle-treated control is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway of CBP/p300 Bromodomain Inhibition

CBP and p300 are crucial transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a key step in the recruitment of the transcriptional machinery to specific gene promoters, leading to gene expression. In many cancers, including prostate cancer, the expression of oncogenes like c-Myc and androgen receptor (AR) target genes is dependent on CBP/p300 activity.

Inhibitors of the CBP/p300 bromodomain, such as this compound, act by competitively binding to the acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to chromatin, thereby downregulating the transcription of key oncogenes and ultimately inhibiting cancer cell proliferation and survival.

CBP_p300_Inhibition_Pathway Mechanism of CBP/p300 Bromodomain Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histone Tail CBP_p300 CBP/p300 CBP_p300->Histone Binds to Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery Recruits This compound This compound (Inhibitor) This compound->CBP_p300 Binds & Inhibits Oncogenes Oncogene Transcription (e.g., c-Myc, AR targets) Transcription_Machinery->Oncogenes Activates Inhibition Inhibition of Cell Proliferation Oncogenes->Inhibition Leads to (when inhibited)

Caption: Mechanism of CBP/p300 Bromodomain Inhibition.

References

Y08284 vs. p300 Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 and its close homolog CREB-binding protein (CBP) have emerged as critical targets in various diseases, particularly cancer. A diverse array of small molecule inhibitors has been developed to target the catalytic HAT activity or the acetyl-lysine binding bromodomain of these proteins. This guide provides a detailed comparison of a novel CBP/p300 bromodomain inhibitor, Y08284, with other established p300 inhibitors, offering insights for researchers and drug development professionals.

Introduction to p300/CBP and Their Inhibition

The paralogous proteins p300 (also known as EP300) and CBP are transcriptional co-activators that play a pivotal role in regulating gene expression.[1] They possess intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, leading to chromatin relaxation and transcriptional activation.[2][3] Additionally, their bromodomains recognize and bind to acetylated lysine residues, further facilitating the recruitment of the transcriptional machinery.[4] Dysregulation of p300/CBP function is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[5][6]

Inhibitors of p300/CBP can be broadly categorized into two main classes:

  • HAT inhibitors: These molecules target the catalytic histone acetyltransferase domain, preventing the acetylation of histones and other protein substrates.

  • Bromodomain inhibitors: These compounds bind to the bromodomain, competitively inhibiting its interaction with acetylated lysines and thereby disrupting the recruitment of p300/CBP to chromatin.[7]

This compound: A Potent and Selective CBP/p300 Bromodomain Inhibitor

This compound is a recently identified small molecule that acts as a potent and selective inhibitor of the CBP bromodomain.[2][7] It demonstrates a high affinity for its target with a reported IC50 value of 4.21 nM.[2][7] While primarily characterized as a CBP bromodomain inhibitor, the high sequence and structural homology between the bromodomains of CBP and p300 suggest that this compound likely inhibits both proteins.[4] Preclinical studies have shown that this compound effectively suppresses the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1, and exhibits anti-tumor effects in vivo.[2] Notably, it possesses good pharmacokinetic properties, including oral bioavailability.[4][7]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to a selection of well-characterized p300 inhibitors, including both HAT and bromodomain inhibitors.

Compound Target Domain IC50 (p300) IC50 (CBP) Key Cellular Effects References
This compound BromodomainNot explicitly reported, but high selectivity for CBP/p300 is noted.4.21 nMInhibits proliferation of prostate cancer cells; anti-tumor effects.[2][4][7]
A-485 HAT9.8 nM2.6 nMReduces histone acetylation; anti-proliferative effects in various cancers.[8]
C646 HAT400 nM (Ki)Less potent than for p300Induces cell cycle arrest and apoptosis.[8]
GNE-272 Bromodomain30 nM20 nMModulates MYC expression; anti-tumor potential in AML.[7][8]
I-CBP112 Bromodomain625 nM142 nMReduces leukemic cell colony formation; induces differentiation.
CCS1477 Bromodomain1.3 nM (Kd)1.7 nM (Kd)Inhibits growth of castration-resistant prostate cancer cells.[7]

Note: IC50 values can vary depending on the assay conditions. Kd (dissociation constant) is another measure of binding affinity.

Experimental Methodologies

The data presented in this guide are derived from various experimental assays commonly used to characterize p300/CBP inhibitors. Below are generalized protocols for key experiments.

Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of the p300/CBP HAT domain and the inhibitory potential of test compounds.

  • Reaction Setup: A reaction mixture is prepared containing recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 peptide), Acetyl-CoA (often radiolabeled), and the test inhibitor at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the acetylation of the histone substrate.

  • Detection: The extent of histone acetylation is quantified. If a radiolabeled Acetyl-CoA is used, the incorporation of the radioactive acetyl group onto the histone is measured using a scintillation counter after separating the histone from the unincorporated Acetyl-CoA. Alternatively, antibody-based methods (e.g., ELISA or Western blot) using antibodies specific for acetylated histones can be employed.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Bromodomain Binding Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to assess the binding of inhibitors to the p300/CBP bromodomain.

  • Assay Components: The assay typically includes a biotinylated histone peptide containing an acetylated lysine residue, a fluorescently labeled antibody or streptavidin (e.g., using a Europium cryptate), and a recombinant p300/CBP bromodomain fused to a fluorescent acceptor (e.g., GST-tagged bromodomain with an anti-GST antibody labeled with a compatible acceptor fluorophore).

  • Reaction: The components are mixed in a microplate well with varying concentrations of the test inhibitor.

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Measurement: The plate is read in a TR-FRET-capable plate reader. If the bromodomain binds to the acetylated histone, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a competitive binding curve.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., LNCaP for prostate cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the test inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving p300/CBP and a typical experimental workflow for evaluating inhibitors.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP Recruitment HAT HAT Domain p300_CBP->HAT BD Bromodomain p300_CBP->BD RNA_Pol_II RNA Pol II p300_CBP->RNA_Pol_II Co-activation Histone Histone HAT->Histone Acetylation acHistone Acetylated Histone BD->acHistone Binding DNA DNA acHistone->DNA Chromatin Relaxation Gene Target Gene Transcription Transcription Gene->Transcription RNA_Pol_II->Gene Initiates HAT_Inhibitor HAT Inhibitor (e.g., A-485, C646) HAT_Inhibitor->HAT Inhibits BD_Inhibitor Bromodomain Inhibitor (e.g., this compound, GNE-272) BD_Inhibitor->BD Inhibits

Caption: p300/CBP signaling pathway and points of inhibition.

Inhibitor_Evaluation_Workflow start Compound Synthesis (this compound / p300 Inhibitors) biochemical_assays Biochemical Assays start->biochemical_assays hat_assay HAT Assay (IC50) biochemical_assays->hat_assay bd_assay Bromodomain Binding Assay (IC50) biochemical_assays->bd_assay cellular_assays Cellular Assays hat_assay->cellular_assays bd_assay->cellular_assays proliferation_assay Cell Proliferation Assay (GI50) cellular_assays->proliferation_assay western_blot Western Blot (Histone Acetylation) cellular_assays->western_blot in_vivo_studies In Vivo Studies proliferation_assay->in_vivo_studies western_blot->in_vivo_studies xenograft_model Tumor Xenograft Models in_vivo_studies->xenograft_model pk_studies Pharmacokinetic Studies in_vivo_studies->pk_studies end Comparative Analysis xenograft_model->end pk_studies->end

Caption: Experimental workflow for evaluating p300/CBP inhibitors.

Conclusion

This compound represents a potent and selective tool for probing the function of the CBP/p300 bromodomain. Its high potency and favorable pharmacokinetic profile make it a valuable candidate for further investigation in preclinical and potentially clinical settings, particularly for cancers driven by p300/CBP activity such as certain prostate cancers.[2][4][7] When compared to other p300 inhibitors, the choice between a bromodomain inhibitor like this compound and a HAT inhibitor such as A-485 will depend on the specific biological question being addressed. Bromodomain inhibitors specifically disrupt the "reading" of the acetyl-lysine mark, while HAT inhibitors prevent its "writing." This distinction allows for a more nuanced dissection of p300/CBP function in gene regulation and disease. The continued development and characterization of diverse p300/CBP inhibitors will undoubtedly accelerate our understanding of their roles in biology and provide new avenues for therapeutic intervention.

References

The PARP Inhibitor Olaparib: A Paradigm of Synergistic Efficacy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interplay between targeted therapies and conventional chemotherapy is paramount. This guide provides a comprehensive comparison of the preclinical synergistic effects of the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, with various chemotherapeutic agents. The data presented herein, derived from multiple preclinical studies, highlights the potential of combination strategies to enhance anti-tumor efficacy.

Olaparib, a potent inhibitor of the PARP enzyme, has demonstrated significant promise in cancer therapy, particularly in tumors with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. Its mechanism of action, which involves trapping PARP on DNA and preventing the repair of single-strand breaks, leads to the accumulation of cytotoxic double-strand breaks, a phenomenon known as synthetic lethality. When combined with DNA-damaging chemotherapeutic agents, this effect can be potentiated, leading to synergistic cell killing.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Olaparib in combination with various chemotherapy drugs has been extensively evaluated in preclinical models. The following tables summarize the key quantitative findings from these studies, focusing on metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates synergy.

Cell LineChemotherapyOlaparib IC50 (µM)Chemotherapy IC50 (µM)Combination Effect (CI)Cancer TypeReference
A2780 Cisplatin6.00 ± 0.3513.87 ± 0.08Synergistic (CI < 1)Ovarian Cancer[1]
OVCAR-3 Cisplatin12.21 ± 0.1014.93 ± 0.07Synergistic (CI < 1)Ovarian Cancer[1]
A2780 Paclitaxel6.00 ± 0.355.54 ± 0.21SynergisticOvarian Cancer[1][2]
OVCAR-3 Paclitaxel12.21 ± 0.107.64 ± 0.14SynergisticOvarian Cancer[1][2]
MCF-7 CisplatinNot specifiedNot specifiedSynergisticBreast Cancer[3][4]
BT-474 CisplatinNot specifiedNot specifiedSynergisticBreast Cancer[4]
KYSE70 CisplatinNot specifiedNot specifiedSynergisticEsophageal Squamous Cell Carcinoma[5]
KYSE70 DoxorubicinNot specifiedNot specifiedSynergisticEsophageal Squamous Cell Carcinoma[5]
KYSE70 SN-38Not specifiedNot specifiedSynergisticEsophageal Squamous Cell Carcinoma[5]
KYSE70 TemozolomideNot specifiedNot specifiedSynergisticEsophageal Squamous Cell Carcinoma[5]
4T1 Doxorubicin5.120.52Synergistic (CI = 0.85)Breast Cancer[6]
Various DoxorubicinNot specifiedNot specifiedSynergisticOvarian Cancer[7]

Mechanisms of Synergism: A Deeper Dive

The synergy between Olaparib and chemotherapy is rooted in the complementary mechanisms of action that target the DNA damage response (DDR) pathway.

Synergy_Mechanism cluster_chemo Chemotherapy Action cluster_olaparib Olaparib Action cluster_cell_fate Cellular Outcome Chemo Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Damage (Single & Double-Strand Breaks) Chemo->DNA_Damage Induces DSB_Accumulation Accumulation of Double-Strand Breaks DNA_Damage->DSB_Accumulation Directly causes Olaparib Olaparib PARP_Inhibition PARP Inhibition & PARP Trapping Olaparib->PARP_Inhibition SSB_Repair_Inhibition Inhibition of Single-Strand Break Repair PARP_Inhibition->SSB_Repair_Inhibition Leads to SSB_Repair_Inhibition->DSB_Accumulation Contributes to (during replication) Apoptosis Apoptosis (Cell Death) DSB_Accumulation->Apoptosis Triggers

Caption: Mechanism of synergistic action between Olaparib and DNA-damaging chemotherapy.

Chemotherapeutic agents like cisplatin and doxorubicin directly induce DNA lesions. In parallel, Olaparib inhibits PARP, an enzyme crucial for the repair of single-strand breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). This dual assault on the cancer cell's genome overwhelms its repair capacity, leading to apoptosis. Studies have shown that the combination of Olaparib and cisplatin upregulates p53 and downregulates the anti-apoptotic proteins caspase-3 and caspase-9 in breast cancer cells, further promoting cell death.[3][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability and Synergy Analysis

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of Olaparib, Chemotherapy, and combinations Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation CCK8_Addition Add Cell Counting Kit-8 (CCK-8) or MTT reagent Incubation->CCK8_Addition Incubation_2 Incubate for 1-4 hours CCK8_Addition->Incubation_2 Absorbance_Reading Measure absorbance at 450 nm Incubation_2->Absorbance_Reading IC50_Calculation Calculate IC50 values for each drug Absorbance_Reading->IC50_Calculation CI_Calculation Calculate Combination Index (CI) using CompuSyn software (Chou-Talalay method) IC50_Calculation->CI_Calculation

Caption: Workflow for determining cell viability and synergy.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., A2780, OVCAR-3 for ovarian cancer; MCF-7, BT-474 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Drug Treatment:

  • Stock solutions of Olaparib and the chemotherapeutic agent are prepared.

  • Cells are treated with a range of concentrations of each drug individually and in combination at fixed molar ratios.

3. Cell Viability Assay (CCK-8 or MTT):

  • After a 48- to 72-hour incubation period, a solution of Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.

  • The absorbance is measured using a microplate reader at a wavelength of 450 nm.

4. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

  • The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy.[1][2]

Apoptosis Assay

1. Cell Treatment and Harvesting:

  • Cells are treated with Olaparib, chemotherapy, or the combination at specified concentrations (e.g., 0.25x IC50).[8]

  • After the treatment period, both adherent and floating cells are collected.

2. Staining:

  • Cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

3. Flow Cytometry:

  • The stained cells are analyzed by flow cytometry.

  • Annexin V-positive cells are identified as apoptotic, and PI-positive cells are identified as necrotic or late apoptotic.

Concluding Remarks

The preclinical data strongly support the synergistic interaction between Olaparib and various DNA-damaging chemotherapeutic agents across multiple cancer types. This combination strategy holds the potential to enhance therapeutic efficacy, potentially allowing for dose reductions of cytotoxic agents and overcoming drug resistance. The provided experimental frameworks offer a basis for further investigation into novel synergistic combinations in cancer therapy. Further in vivo studies and clinical trials are essential to translate these promising preclinical findings into improved patient outcomes.[9][10]

References

Y08284: A Comparative Analysis Against Known Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Y08284's Performance with Other Bromodomain Inhibitors, Supported by Experimental Data.

In the landscape of epigenetic modulation, small molecule inhibitors of bromodomains have emerged as promising therapeutic agents, particularly in oncology. This guide provides a comparative benchmark of the novel inhibitor this compound. However, initial analysis reveals a critical distinction: this compound is a selective inhibitor of the CREB-binding protein (CBP) bromodomain, not a member of the more widely known Bromodomain and Extra-Terminal (BET) family of proteins.

This distinction is crucial for a meaningful scientific comparison. While both CBP and BET proteins are epigenetic "readers" that recognize acetylated lysine residues, they belong to different protein families with distinct biological roles. Therefore, directly benchmarking a CBP inhibitor against BET inhibitors would not provide a relevant comparison of their specific activities and therapeutic potential.

Given this, we present two alternative, scientifically robust comparison guides:

Alternative 1: Benchmarking this compound Against Other CBP/p300 Bromodomain Inhibitors

This guide will focus on the direct competitors of this compound, providing a valuable resource for researchers specifically interested in the therapeutic potential of CBP/p300 inhibition.

Alternative 2: A Comparative Guide to Known BET Bromodomain Inhibitors

For researchers focused on the well-established field of BET inhibition, this guide will offer a detailed comparison of prominent BET inhibitors.

We will proceed with the first alternative, providing a detailed comparison of this compound with other known CBP/p300 inhibitors.

Benchmarking this compound Against Known CBP/p300 Bromodomain Inhibitors

Introduction to CBP/p300 Bromodomain Inhibition

The paralogous proteins, CREB-binding protein (CBP) and p300, are crucial transcriptional co-activators that function as histone acetyltransferases (HATs). They play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and DNA damage response. The bromodomain of CBP/p300 is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby recruiting the HAT domain to specific genomic loci to promote gene expression. Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

This compound is a potent and selective, orally bioactive CBP bromodomain inhibitor with an IC50 of 4.21 nM[1][2]. It has been shown to suppress the proliferation of prostate cancer cell lines[1][2]. This guide will compare this compound to other well-characterized CBP/p300 bromodomain inhibitors, including SGC-CBP30, I-CBP112, GNE-049, and CCS1477.

Quantitative Comparison of CBP/p300 Bromodomain Inhibitors

The following table summarizes the reported in vitro potency of this compound and other selected CBP/p300 bromodomain inhibitors.

InhibitorTarget(s)IC50 (nM) - CBP BromodomainKey Cellular ActivitiesReference(s)
This compound CBP4.21Inhibits proliferation of prostate cancer cell lines (LNCaP, C4-2B, 22Rv1).[1][2]
SGC-CBP30 CBP/p30021 (CBP)Reduces pro-inflammatory cytokine production. Inhibits MYC expression and cell growth in BET inhibitor-resistant cells.[3]
I-CBP112 CBP/p30038 (CBP)Impairs clonogenic growth of immortalized murine bone marrow cells. Synergistically induces leukemia cell apoptosis with JQ1.[4][5]
GNE-049 CBP/p3001.1 (CBP), 2.3 (p300)Reduces proliferation of androgen receptor-positive prostate cancer cell lines.[6]
CCS1477 p300/CBP-Active against discrete subsets of cancer. Demonstrates durable inhibition of prostate cancer cell proliferation in vivo.[7]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CBP/p300 signaling pathway and a general workflow for evaluating CBP/p300 inhibitors.

CBP_p300_Signaling_Pathway CBP/p300 Signaling Pathway cluster_nucleus Nucleus Histones Histones Chromatin Chromatin Histones->Chromatin DNA DNA DNA->Chromatin TF Transcription Factors TF->DNA CBP_p300 CBP/p300 TF->CBP_p300 Recruits HAT_domain HAT Domain CBP_p300->HAT_domain contains Bromodomain Bromodomain CBP_p300->Bromodomain contains RNA_Pol_II RNA Polymerase II CBP_p300->RNA_Pol_II Co-activates HAT_domain->Histones Acetylates Bromodomain->Histones Binds to acetylated lysines Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Initiates Transcription This compound This compound This compound->Bromodomain Inhibits

A simplified diagram of the CBP/p300 signaling pathway.

Experimental_Workflow Experimental Workflow for Evaluating CBP/p300 Inhibitors cluster_invitro In Vitro Assays cluster_cellular cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assay (e.g., AlphaScreen, TR-FRET) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Determine Potency & Selectivity Proliferation Proliferation Assay (e.g., CellTiter-Glo) Cell_Based_Assay->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assay->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, Western Blot) Cell_Based_Assay->Gene_Expression Xenograft Xenograft Models Proliferation->Xenograft Validate Efficacy Apoptosis->Xenograft Gene_Expression->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Confirm Therapeutic Potential

A general workflow for the preclinical evaluation of CBP/p300 inhibitors.
Experimental Protocols

AlphaScreen Assay for CBP Bromodomain Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

  • Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac) is bound to streptavidin-coated donor beads, and a GST-tagged CBP bromodomain is bound to anti-GST-coated acceptor beads. The interaction between the bromodomain and the acetylated peptide brings the beads together, generating a signal. Inhibitors that disrupt this interaction will cause a decrease in the signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Add the GST-tagged CBP bromodomain and the biotinylated H4K8ac peptide to the wells of a 384-well plate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add the streptavidin-coated donor beads and anti-GST-coated acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

  • Protocol:

    • Plate cells (e.g., LNCaP, 22Rv1) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CBP/p300 inhibitor for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium in the well).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Gene Expression

This technique is used to detect specific proteins in a cell lysate.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., c-Myc, AR).

  • Protocol:

    • Treat cells with the CBP/p300 inhibitor for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.

References

Unraveling the Efficacy of Y08284: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – In the competitive landscape of epigenetic drug discovery, the CREB-binding protein (CBP) and p300 bromodomains have emerged as critical targets for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of the novel CBP bromodomain inhibitor, Y08284, with other known inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on published findings.

This compound is a potent and selective inhibitor of the CBP bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 4.21 nM.[1] It has demonstrated significant potential in preclinical studies, particularly in suppressing the proliferation of prostate cancer cell lines. This guide aims to replicate and compare the key findings associated with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of CBP/p300 Bromodomain Inhibitors

To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency and compares it with other notable CBP/p300 bromodomain inhibitors, CCS1477 (inobrodib) and GNE-272.

CompoundTarget(s)IC50 (nM)Kd (nM)Cell-Based Assay Potency (IC50/EC50)Key Findings
This compound CBP 4.21 Not explicitly statedProliferation inhibition in LNCaP, C4-2B, and 22Rv1 prostate cancer cells.Orally bioavailable (25.9% in rats) and demonstrates anti-tumor effects in vivo.[1]
CCS1477 (inobrodib)p300/CBPNot explicitly stated1.3 (p300), 1.7 (CBP)19 nM (p300 in-cell BRET)Potent inhibitor of cell proliferation in prostate cancer cell lines (e.g., 96 nM in 22Rv1). Down-regulates AR, AR-V7, and c-Myc expression.[2][3]
GNE-272CBP/EP30020 (CBP), 30 (EP300)Not explicitly stated910 nM (MYC expression inhibition in MV4-11 cells)Demonstrates marked antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo.[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below, based on the initial publication describing this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CBP Bromodomain Inhibition

This assay is a fundamental method for determining the in vitro potency of inhibitors against the CBP bromodomain.

  • Principle: The assay measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide. A donor fluorophore (Europium cryptate) is conjugated to the CBP bromodomain, and an acceptor fluorophore (d2) is linked to the histone peptide. When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Recombinant human CBP bromodomain protein is incubated with a biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide.

    • Europium cryptate-labeled anti-tag antibody and d2-labeled streptavidin are added to the mixture.

    • Serial dilutions of this compound or other test compounds are added to the wells.

    • The reaction is incubated at room temperature.

    • The HTRF signal is read on a compatible plate reader at two wavelengths (665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two signals is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Protocol:

    • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

    • For the MTT assay, MTT reagent is added to each well, and the cells are incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.

    • For the CellTiter-Glo® assay, the reagent is added to the wells, and the luminescence is measured.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

Visualizing Biological Pathways and Workflows

To further elucidate the context of this compound's mechanism of action and the experimental procedures used to characterize it, the following diagrams are provided.

Signaling_Pathway cluster_0 CBP/p300 in Transcriptional Regulation CBP_p300 CBP/p300 Histone Histones CBP_p300->Histone Acetylation (HAT activity) TF Transcription Factors (e.g., AR, c-Myc) CBP_p300->TF Acetylation Chromatin Chromatin Remodeling Histone->Chromatin Gene_Expression Oncogene Expression TF->Gene_Expression Chromatin->Gene_Expression This compound This compound This compound->CBP_p300 Inhibition of Bromodomain

Fig. 1: Simplified signaling pathway of CBP/p300 and the point of intervention for this compound.

HTRF_Workflow cluster_1 HTRF Assay Workflow start Start step1 Incubate CBP-Europium with Acetylated Histone-d2 start->step1 step2 Add this compound (or other inhibitor) step1->step2 step3 Incubate step2->step3 step4 Read HTRF Signal (665nm / 620nm) step3->step4 end Calculate IC50 step4->end

Fig. 2: General experimental workflow for the HTRF-based CBP bromodomain inhibition assay.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of the CBP bromodomain with promising anti-proliferative activity in prostate cancer models. Its oral bioavailability further enhances its potential as a therapeutic candidate. This guide provides a foundational comparison with other key CBP/p300 inhibitors and details the necessary experimental protocols to facilitate further research and replication of these important findings. As the field of epigenetic modulators continues to expand, rigorous comparative studies will be essential in identifying the most promising candidates for clinical development.

References

Safety Operating Guide

Essential Safety and Handling Guidance for Y08284

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Y08284 based on its nature as a potent CBP bromodomain inhibitor.[1][2] No official Safety Data Sheet (SDS) with specific quantitative exposure limits or detailed disposal instructions for this compound (CAS: 2688745-47-1) is publicly available. Therefore, the following guidance is based on best practices for handling potent, biologically active compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work.

This compound is a potent and selective CBP/p300 bromodomain inhibitor with an IC50 of 4.21 nM.[1][2] As a potent compound, it is designed to have high pharmacological activity at low concentrations.[3] Due to its biological activity and the lack of comprehensive toxicological data, this compound should be handled with a high degree of caution to prevent personnel exposure and environmental contamination.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) Chemical safety goggles and a face shieldDouble-gloving with nitrile gloves (inspect for tears before and during use)Disposable lab coat with tight cuffs, sleeve coversNIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hood or ventilated balance enclosure
Handling Solutions Chemical safety gogglesNitrile glovesDisposable lab coatNot generally required if handled in a certified chemical fume hood
Cleaning and Decontamination Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a disposable lab coatNIOSH-approved respirator may be necessary depending on the scale and nature of the spill
Waste Disposal Chemical safety gogglesNitrile glovesDisposable lab coatNot generally required for handling sealed waste containers

Operational Plan: Handling and Experimental Workflow

All operations involving this compound should be performed in a designated area to minimize the risk of cross-contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid this compound in Ventilated Enclosure prep_area->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_aliquot Prepare Stock and Working Solutions prep_dissolve->exp_aliquot exp_run Perform Experiment in Containment exp_aliquot->exp_run cleanup_decon Decontaminate Work Surfaces and Equipment exp_run->cleanup_decon cleanup_dispose Dispose of Contaminated Materials in Labeled Hazardous Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE and Dispose of as Hazardous Waste cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare a designated workspace within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • When weighing the solid compound, use a ventilated balance enclosure to prevent inhalation of airborne particles.[4]

  • Solution Preparation:

    • Carefully transfer the weighed this compound to a suitable container for dissolution.

    • Add the desired solvent (e.g., DMSO) slowly to avoid splashing.

    • Ensure the container is securely capped and mix gently until the compound is fully dissolved.

  • Experimental Use:

    • Perform all experimental procedures involving this compound within the chemical fume hood.

    • Use caution when transferring solutions to minimize the creation of aerosols.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Container Disposal Procedure
Solid this compound Sealed, labeled hazardous waste containerContact your institution's EHS for collection and disposal via a licensed professional waste disposal service.[3] Incineration is often the preferred method for potent compounds.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste containerSegregate from general lab waste. Dispose of through your institution's hazardous waste program.
Liquid Waste (solutions containing this compound) Labeled, sealed, and chemically compatible hazardous waste containerDo not pour down the drain. Store in secondary containment. Arrange for pickup by your institution's EHS.
Contaminated PPE Labeled hazardous waste bag or containerAll disposable PPE used while handling this compound should be considered contaminated and disposed of as hazardous waste.

Note on Decontamination: All non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated. The effectiveness of a decontamination procedure should be validated if possible.

By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure to the potent CBP bromodomain inhibitor this compound and ensure a safe laboratory environment.

References

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